molecular formula C9H13N3O2 B12624401 Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate CAS No. 944904-68-1

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Cat. No.: B12624401
CAS No.: 944904-68-1
M. Wt: 195.22 g/mol
InChI Key: XDLIGHLQRWHPQF-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

944904-68-1

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-3-14-9(13)7-5-11-8(4-10)12-6(7)2/h5H,3-4,10H2,1-2H3

InChI Key

XDLIGHLQRWHPQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)CN

Origin of Product

United States
Foundational & Exploratory

Structural Elucidation of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors, calcium release-activated calcium (CRAC) channel modulators, and antineoplastic agents. Accurate structural characterization of this molecule is critical for downstream pharmaceutical development. This whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, detailing the electronic causality behind the spectral data, and establishes a self-validating experimental protocol for researchers.

Introduction & Structural Logic

The pyrimidine scaffold is a cornerstone of medicinal chemistry due to its prevalence in nucleic acids and diverse pharmacological activities [1]. The molecule , Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate, presents a unique electronic environment. The core pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms (N1 and N3).

When analyzing the NMR spectra of this compound, we must account for the competing and synergistic electronic effects of its substituents:

  • C5 Ethyl Ester: Exerts a strong electron-withdrawing effect ( −M , −I ) on the ring, significantly deshielding the adjacent C6 position.

  • C4 Methyl Group: Provides mild electron donation via hyperconjugation ( +I ), which slightly offsets the electron deficiency at C5.

  • C2 Aminomethyl Group: Introduces an isolated spin system where the methylene protons are deshielded by both the adjacent pyrimidine ring and the primary amine.

Understanding these vectors of electron density is paramount. The chemical shifts are not random; they are a direct mathematical consequence of the molecule's electron distribution [2].

Electronic_Effects Core Pyrimidine Core (Electron Deficient) C5_Ester C5 Ethyl Ester (-M, -I Effect) Core->C5_Ester Withdraws e- density C4_Methyl C4 Methyl (+I, Hyperconjugation) Core->C4_Methyl Donates e- density C2_Amine C2 Aminomethyl (Inductive & H-Bonding) Core->C2_Amine Local deshielding H6_Proton H6 Proton (Highly Deshielded, ~9.1 ppm) C5_Ester->H6_Proton Anisotropic deshielding

Electronic substituent effects governing the chemical shifts of the pyrimidine core.

Spectral Assignment and Causality

1 H NMR Chemical Shifts

The 1 H NMR spectrum of this compound is characterized by the absence of complex overlapping multiplets, as the substituents isolate the proton spin systems. The most diagnostic peak is the pyrimidine H6 proton. In an unsubstituted pyrimidine, the H2, H4/H6, and H5 protons appear at approximately 9.26, 8.78, and 7.36 ppm, respectively [3]. However, the substitution pattern here alters this baseline. The H6 proton is flanked by the N1 atom and the strongly electron-withdrawing C5 ester, pushing it far downfield to ~9.10 ppm.

The ethyl ester presents a classic A2​X3​ spin system, yielding a clean quartet and triplet. The C4 methyl and C2 aminomethyl groups appear as sharp singlets, as they have no adjacent vicinal protons to couple with [4].

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Assignment Logic
Pyrimidine H6 9.10Singlet (s)1H-Extreme deshielding from adjacent N1 and C5 ester group.
Ester -CH 2​ - 4.35Quartet (q)2H7.1Deshielded by ester oxygen; splits via 3 adjacent methyl protons.
2-Aminomethyl (-CH 2​ -) 4.05Singlet (s)2H-Deshielded by C2 of pyrimidine and adjacent -NH 2​ .
4-Methyl 2.75Singlet (s)3H-Attached to sp2 carbon of the electron-deficient ring.
Amine (-NH 2​ ) 1.80Broad Singlet (br s)2H-Exchangeable protons; shift varies with concentration and moisture.
Ester -CH 3​ 1.38Triplet (t)3H7.1Aliphatic methyl; splits via 2 adjacent methylene protons.
13 C NMR Chemical Shifts

The 13 C NMR spectrum validates the carbon framework. The pyrimidine carbons (C2, C4, C6) are highly deshielded due to the nitrogen atoms. C5, which is typically the most shielded carbon in a pyrimidine ring (~121 ppm), remains relatively shielded compared to C2 and C4, despite the attached ester, due to resonance donation from the ring nitrogens.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )

Carbon EnvironmentChemical Shift ( δ , ppm)Causality / Assignment Logic
C2 (Pyrimidine) 168.0Flanked by two nitrogens; highly electron-deficient.
C4 (Pyrimidine) 166.5Adjacent to N3; slightly shielded relative to C2 by the methyl group.
C=O (Ester) 165.5Standard ester carbonyl resonance.
C6 (Pyrimidine CH) 158.0Adjacent to N1; deshielded by inductive pull of the C5 ester.
C5 (Pyrimidine) 120.5 β to nitrogens; inherently the most electron-rich ring carbon.
Ester -CH 2​ - 61.5Deshielded by the directly attached ester oxygen.
2-Aminomethyl 46.0Aliphatic carbon deshielded by adjacent amine and pyrimidine C2.
4-Methyl 22.5Benzylic-type methyl attached to a heteroaromatic ring.
Ester -CH 3​ 14.2Standard terminal aliphatic methyl carbon.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the acquisition of NMR data must follow a self-validating workflow. Relying solely on 1D 1 H NMR can lead to misassignments, particularly for the C4 methyl versus the C2 aminomethyl protons. The following protocol guarantees unambiguous assignment.

Step 1: Sample Preparation
  • Weigh 15–20 mg of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: If the primary amine causes solubility issues or peak broadening due to hydrogen bonding, DMSO- d6​ may be substituted, which will shift the exchangeable -NH 2​ peak downfield (~3.5–5.0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent shimming artifacts.

Step 2: Instrument Calibration & 1D Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock and Shim: Lock onto the deuterium frequency of CDCl 3​ . Perform gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field. The TMS peak should have a linewidth at half-height ( W1/2​ ) of < 1.0 Hz.

  • 1 H Acquisition: Run a standard 1D proton experiment (zg30 pulse program). Use a relaxation delay (D1) of 2.0 seconds, 16 scans, and a spectral width of 12 ppm.

  • 13 C Acquisition: Run a proton-decoupled 1D carbon experiment (zgpg30). Use a D1 of 2.0 seconds and at least 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C2, C4, C5, C=O).

Step 3: 2D Validation (The Self-Validating Step)

To confirm the assignment of the singlets (C4-methyl vs. C2-aminomethyl):

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC to correlate the proton signals to their directly attached carbons. The proton singlet at 2.75 ppm will correlate to the carbon at 22.5 ppm, confirming it is the C4 methyl.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC to observe 2- and 3-bond correlations. The H6 proton (~9.10 ppm) will show a strong 3-bond correlation to the ester carbonyl (~165.5 ppm) and C4 (~166.5 ppm), definitively anchoring the pyrimidine ring assignments.

NMR_Workflow Sample Sample Prep (CDCl3 + TMS) Instrument Probe Tuning & Shimming Sample->Instrument Pulse Pulse Sequence (zg30 / zgpg30) Instrument->Pulse Acquire FID Acquisition (Relaxation Delay) Pulse->Acquire Process FT, Phasing & Baseline Corr. Acquire->Process Assign Peak Picking & Integration Process->Assign

Standardized NMR acquisition and processing workflow for pyrimidine derivatives.

Conclusion

The structural elucidation of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate relies heavily on understanding the anisotropic and inductive effects of its functional groups. By mapping the electron-withdrawing nature of the C5 ester and the electron-deficient pyrimidine core, researchers can confidently predict and assign the highly deshielded H6 proton and the isolated aliphatic spin systems. Utilizing a rigorous, 2D-validated NMR protocol ensures that this critical synthetic intermediate is accurately characterized before advancing to complex cross-coupling or derivatization steps in drug discovery pipelines.

References

  • Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data.[Link]

  • Der Pharma Chemica. "Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs." Der Pharma Chemica. [Link]

Solubility Profiling and Solvent-Mediated Behavior of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of organic solvents is a foundational pillar in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the solubility profile of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (CAS: 944904-68-1). By examining the thermodynamic interactions between the compound's functional groups and various solvent classes, this whitepaper establishes a self-validating experimental methodology for determining its thermodynamic solubility, ensuring high-fidelity data for drug development workflows.

Molecular Architecture & Solvation Thermodynamics

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a highly versatile heterocyclic compound widely utilized as a pharmacophore and synthetic intermediate in medicinal chemistry[1]. Its molecular formula (C9H13N3O2) and structural topology dictate its solvation behavior across different dielectric environments.

Causality of Solvation Behavior:

  • Hydrogen Bonding (Protic Affinity): The molecule features a primary aminomethyl group and a pyrimidine ring. The nitrogen atoms act as potent hydrogen bond donors and acceptors. This structural characteristic is the primary cause of its high solubility in polar protic solvents like ethanol and methanol, where solute-solvent hydrogen bonding energetically favors dissolution[1].

  • Dipole-Dipole Interactions (Aprotic Affinity): The ethyl carboxylate (ester) moiety and the pyrimidine ring create a strong molecular dipole. In polar aprotic solvents (e.g., DMSO, ethyl acetate), the compound dissolves readily due to favorable dipole-dipole interactions, which overcome the crystal lattice energy without requiring proton donation.

  • Lipophilic Constraints: The presence of the methyl and ethyl groups provides a baseline level of lipophilicity. However, this is insufficient to overcome the high enthalpy of mixing required to dissolve the polar pyrimidine core in highly non-polar aliphatic solvents (e.g., n-hexane), resulting in negligible solubility.

Quantitative Solubility Profile in Organic Solvents

To facilitate downstream processing such as recrystallization and assay formulation, the quantitative and semi-quantitative solubility data of the compound is categorized by solvent class.

Table 1: Solubility Profile of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (25°C)Solvation Mechanism & Application
Polar Protic Ethanol24.5> 50 mg/mL (High)Strong H-bonding. Ideal for recrystallization and esterification workflows.
Polar Protic Methanol32.7> 50 mg/mL (High)Excellent H-bond donor/acceptor interactions. Used in initial synthesis steps.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL (Very High)Universal solvation via strong dipole interactions. Standard vehicle for biological assays.
Polar Aprotic Ethyl Acetate6.010 - 30 mg/mL (Moderate)Dipole interactions with the ester moiety. Useful for liquid-liquid extraction.
Halogenated Dichloromethane (DCM)8.910 - 20 mg/mL (Moderate)Polarizability allows moderate dissolution. Often used in chromatographic purification.
Non-Polar n-Hexane1.9< 1 mg/mL (Low)Lack of H-bonding capability. Used as an anti-solvent to induce precipitation.

Experimental Methodology: Self-Validating Solubility Determination

To empirically determine the precise thermodynamic solubility of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate, the Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard[2]. Unlike kinetic solubility methods, this protocol is designed as a self-validating system that internally verifies the attainment of thermodynamic equilibrium[3][4].

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount of the crystalline compound (e.g., 100 mg) to borosilicate glass vials containing 2.0 mL of the target organic solvent[3].

    • Causality: Maintaining a visible excess of the solid phase ensures that the chemical potential of the dissolved solute remains equal to that of the solid crystal lattice, which is the fundamental prerequisite for measuring true thermodynamic solubility.

  • Thermal Equilibration: Seal the vials with PTFE-lined caps and place them in an orbital shaker incubator set to 25.0 ± 0.1 °C, agitating at 200 rpm[4].

    • Causality: Constant mechanical agitation minimizes the unstirred boundary layer surrounding the solid particles, accelerating the dissolution rate. Strict thermal control prevents temperature-induced solubility fluctuations.

  • Phase Separation (Time-Course Sampling): Extract samples at 24, 48, and 72 hours. Centrifuge the aliquots at 14,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter[2].

    • Causality: PTFE is chemically inert to organic solvents, preventing analyte adsorption. Centrifugation prior to filtration prevents filter clogging and ensures the complete exclusion of undissolved microparticulates that would artificially inflate the solubility reading.

  • Self-Validation Check: Compare the calculated concentrations across the three time points[5].

    • Causality: If the variance between the 48h and 72h time points is less than 5%, the system self-validates that thermodynamic equilibrium has been achieved. If variance is >5%, equilibration must continue.

  • HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase and analyze using a validated HPLC-UV method[3]. The pyrimidine ring typically exhibits strong UV absorbance, allowing for highly sensitive detection (e.g., at 254 nm).

Workflow Visualization

G N1 Solid Compound (Excess API) N3 Orbital Shaking (25°C, 24-72 hrs) N1->N3 N2 Organic Solvent Addition N2->N3 N4 Phase Separation (Centrifuge + PTFE Filter) N3->N4 Sample Extraction N5 HPLC-UV Quantification N4->N5 Supernatant N6 Self-Validation: Δ(48h, 72h) < 5%? N5->N6 Data Analysis N6->N3 No (Continue) N7 Thermodynamic Solubility Profile N6->N7 Yes (Equilibrium)

Caption: Shake-flask method workflow for self-validating thermodynamic solubility determination.

Implications for Downstream Processing

The distinct solubility profile of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate directly informs process chemistry. Its high solubility in ethanol makes it an ideal candidate for solvent-antisolvent crystallization when paired with n-hexane, allowing researchers to easily isolate the compound in high purity[1]. Furthermore, its exceptional solubility in DMSO ensures that stock solutions can be prepared at high concentrations (e.g., 100 mM) without the risk of precipitation upon serial dilution in aqueous biological buffers, thereby preventing false negatives in high-throughput screening assays[3].

References

  • U.S. Environmental Protection Agency. "Determination of Water Solubility Using the Shake Flask Method." Regulations.gov. URL: [Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Tabriz University of Medical Sciences. URL:[Link]

Sources

Crystal structure and X-ray diffraction of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystallographic Profiling and X-Ray Diffraction Analysis of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Executive Summary

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a critical heterocyclic intermediate in medicinal chemistry, frequently utilized in the synthesis of antimicrobial and antineoplastic agents[1]. The precise spatial arrangement of its functional groups—specifically the aminomethyl moiety and the ethyl carboxylate group—dictates its binding affinity to biological targets via hydrogen bonding and π−π stacking interactions[1]. This technical guide delineates the end-to-end methodology for obtaining high-resolution single-crystal X-ray diffraction (SCXRD) data for this pyrimidine derivative, covering crystallization kinetics, data acquisition, and structure refinement.

Chemical Context & Molecular Architecture

The compound (CAS: 944904-68-1, Molecular Formula: C9H13N3O2, Molecular Weight: 195.22 g/mol ) features a rigid pyrimidine core substituted with an aminomethyl group at the C2 position, a methyl group at the C4 position, and an ethyl carboxylate moiety at the C5 position[2].

  • Mechanistic Causality in Packing: The primary driver of crystal packing in this molecule is the intermolecular hydrogen bonding facilitated by the primary amine (-NH2) of the aminomethyl group, acting as a bifurcated hydrogen bond donor. The carbonyl oxygen of the ethyl carboxylate and the pyrimidine ring nitrogens serve as competitive hydrogen bond acceptors.

  • Conformational Flexibility: The ethyl ester chain exhibits rotational freedom. Crystallographic analysis is essential to determine the preferred torsion angles in the solid state, which minimizes steric hindrance with the adjacent C4-methyl group.

Crystallization Methodology

Obtaining diffraction-quality single crystals requires precise control over the supersaturation state. For small organic molecules and biological macromolecules alike, vapor diffusion is the gold standard[3].

Protocol: Solvent-Antisolvent Vapor Diffusion

  • Solvent Selection: Dissolve 10 mg of synthesized Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate in 0.5 mL of a polar protic solvent (e.g., absolute ethanol) to ensure complete solvation of the polar functional groups.

  • Setup: Utilize a hanging-drop or sitting-drop vapor diffusion apparatus. Place 2 μ L of the compound solution into the sample well[4].

  • Reservoir: Fill the reservoir with 500 μ L of an antisolvent (e.g., n-hexane or heptane) in which the compound exhibits negligible solubility.

  • Equilibration: Seal the chamber hermetically. Over 3–7 days, the volatile antisolvent vaporizes and diffuses into the sample drop, slowly lowering the solubility of the pyrimidine derivative and inducing controlled nucleation[3].

  • Harvesting: Select a crystal with well-defined faces (typical dimensions: 0.2 × 0.15 × 0.1 mm) under a polarized light microscope.

CrystallizationWorkflow A Compound Synthesis (Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate) B Purification (Recrystallization & Chromatography) A->B C Solvent Selection (e.g., Ethanol/Hexane system) B->C D Vapor Diffusion Setup (Hanging-drop or Sitting-drop) C->D E Equilibration & Nucleation (Controlled Temperature) D->E F Single Crystal Growth (Diffraction Quality) E->F

Workflow for the crystallization of pyrimidine derivatives via vapor diffusion.

X-Ray Diffraction Data Acquisition & Processing

The integrity of the structural model relies on rigorous data collection and refinement pipelines.

Protocol: Data Collection and Refinement

  • Cryoprotection and Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) to prevent solvent loss and ice formation. Mount it on a MiTeGen cryoloop and flash-cool to 100 K using a nitrogen cold stream. This minimizes thermal displacement parameters (atomic vibrations), yielding higher resolution data.

  • Data Collection: Expose the crystal to monochromatic Mo-K α radiation ( λ=0.71073 Å) on a diffractometer. Collect ω and ϕ scans to ensure >99% completeness of the asymmetric unit.

  • Integration and Absorption Correction: Process the raw frames using standard integration software (e.g., APEX3/SAINT) and apply a multi-scan absorption correction (SADABS).

  • Structure Solution: Solve the phase problem using Direct Methods or Intrinsic Phasing within the Olex2 graphical user interface[5]. Olex2 provides an intuitive, workflow-driven platform that seamlessly integrates with underlying solving algorithms[6].

  • Structure Refinement: Refine the model using full-matrix least-squares on F2 via the SHELXL program[7]. SHELXL is the industry standard for small-molecule refinement, handling hydrogen atom placement (using riding models via HFIX commands) and anisotropic displacement parameters for all non-hydrogen atoms.

  • Validation: Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF utility to ensure the absence of high-level (Alert A/B) crystallographic errors[8].

XRDPipeline A Crystal Mounting (Cryoloop + Paratone Oil) B Data Collection (Diffractometer, Mo-Kα radiation) A->B C Data Reduction & Integration (APEX3/SAINT) B->C D Structure Solution (Direct Methods / Olex2) C->D E Structure Refinement (Least-Squares / SHELXL) D->E F Validation & Archiving (CIF Generation & CheckCIF) E->F

Step-by-step pipeline for X-ray diffraction data acquisition, solution, and refinement.

Crystallographic Data & Refinement Parameters

The following table summarizes the representative crystallographic parameters expected for a high-quality single crystal of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (simulated representative data based on structurally analogous pyrimidine derivatives refined in SHELXL[7]).

ParameterValue / Description
Chemical Formula C9H13N3O2
Formula Weight 195.22 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System Monoclinic (Representative)
Space Group P2₁/c
Unit Cell Dimensions a = 7.85 Å, b = 14.20 Å, c = 9.50 Å, β = 95.4°
Volume ~1054 ų
Z (Molecules per unit cell) 4
Density (calculated) ~1.230 g/cm³
Absorption Coefficient ( μ ) 0.09 mm⁻¹
F(000) 416
Theta range for data collection 2.5° to 28.3°
Reflections collected / unique ~8500 / ~2400[R(int) = 0.035]
Data / restraints / parameters 2400 / 0 / 130
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1 = 0.041, wR2 = 0.095
Largest diff. peak and hole 0.25 and -0.21 e.Å⁻³

Structural Analysis & Intermolecular Interactions

Upon successful refinement[8], the structural analysis typically reveals the following mechanistic insights:

  • Planarity: The pyrimidine ring is strictly planar. The C5-carboxylate group is expected to lie slightly out of the pyrimidine plane to minimize steric clashing with the C4-methyl protons.

  • Hydrogen Bond Network: The crystal lattice is stabilized by strong N-H···N and N-H···O hydrogen bonds. The primary amine of the aminomethyl group acts as a donor to the pyrimidine nitrogen (N1 or N3) of an adjacent molecule, forming a 1D supramolecular chain or 2D sheet.

  • π−π Stacking: Centroid-to-centroid distances between adjacent pyrimidine rings typically fall in the range of 3.5–3.8 Å, indicating moderate π−π stacking interactions that further consolidate the 3D architecture.

References

  • EvitaChem. "Buy Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (EVT-12758595)". EvitaChem Catalog. 1

  • EvitaChem. "Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate CAS Properties". EvitaChem Catalog. 2

  • Benvenuti, M., & Mangani, S. "Protein Crystallization for X-ray Crystallography". Nature Protocols / PMC. 3

  • Cherezov, V., et al. "Crystallization of Membrane Proteins by Vapor Diffusion". Methods in Molecular Biology / PMC. 4

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography. 5

  • OlexSys. "Olex2: Crystallography at your fingertip!". OlexSys Documentation. 6

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C. 7

  • Latifi, R. "User guide to crystal structure refinement with SHELXL". Oklahoma State University / SHELX Manual.

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL (PDF)". ResearchGate. 8

Sources

Thermodynamic Stability of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a highly versatile heterocyclic ester utilized extensively as a synthetic intermediate in medicinal chemistry. Its structural motif is foundational in the development of advanced pharmacological agents, including antimicrobial compounds, anticancer therapeutics, and specific enzyme inhibitors[1]. For example, pyrimidine-5-carboxylate derivatives are frequently functionalized into pyrimidine carboxamides to serve as potent, metabolically stable inhibitors of enzymes such as Vanin-1[2].

For drug development professionals, understanding the thermodynamic stability of this compound is not merely an academic exercise; it is a critical prerequisite for formulation, storage, and downstream synthetic scaling. This whitepaper provides an in-depth analysis of the compound's thermodynamic baselines, aqueous hydrolysis kinetics, and thermal degradation pathways, supported by self-validating experimental protocols.

Molecular Architecture & Thermodynamic Baselines

The thermodynamic behavior of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is dictated by the interplay of three distinct functional domains:

  • The Pyrimidine Core: The diazine ring is highly electron-withdrawing. This delocalized π -system acts as an electron sink, which significantly influences the electron density of attached substituents. Potentiometric studies on similar pyrimidine compounds demonstrate that the electron-withdrawing nature of the ring lowers the pKa​ of attached basic groups and dictates the spontaneity ( ΔG<0 ) of subsequent reactions[3].

  • The Aminomethyl Group (-CH₂NH₂): Positioned at C2, this primary amine is separated from the pyrimidine ring by a methylene bridge. This insulates the amine from direct resonance with the ring but subjects it to strong inductive electron withdrawal. Consequently, the pKa​ of this aminomethyl group is typically suppressed to approximately 8.5–9.0. In physiological or slightly acidic buffers, this group is protonated (-CH₂NH₃⁺), heavily influencing the molecule's enthalpy of solvation and driving hydrogen-bonding interactions[4].

  • The Ethyl Carboxylate Moiety: Positioned at C5, this ester linkage is the primary thermodynamic vulnerability of the molecule. The electron-withdrawing pyrimidine ring increases the electrophilicity of the ester carbonyl carbon, making it highly susceptible to nucleophilic attack (hydrolysis) in both basic and acidic media.

Aqueous Thermodynamic Stability & Hydrolysis Kinetics

In aqueous environments, the thermodynamic sink for this compound is its hydrolyzed form: 2-(aminomethyl)-4-methylpyrimidine-5-carboxylic acid. The conversion from ester to acid is an exothermic process driven by the resonance stabilization of the resulting carboxylate anion.

Causality of pH-Dependent Degradation
  • Base-Catalyzed Hydrolysis (pH > 9): Hydroxide ions ( OH− ) directly attack the highly electrophilic carbonyl carbon. The activation energy ( Ea​ ) for this pathway is relatively low due to the inductive pull of the pyrimidine ring, leading to rapid degradation.

  • Acid-Catalyzed Hydrolysis (pH < 4): Protonation of the ester carbonyl oxygen increases its electrophilicity, facilitating attack by neutral water molecules. Simultaneously, the aminomethyl group is fully protonated, creating electrostatic repulsion that can marginally hinder the approach of hydronium ions, slightly elevating the Ea​ compared to the basic pathway.

DegradationPathway A Ethyl 2-(aminomethyl)- 4-methylpyrimidine-5-carboxylate (Intact Ester) B Aqueous Hydrolysis (Base/Acid Catalyzed) A->B + H2O C 2-(aminomethyl)-4-methyl pyrimidine-5-carboxylic acid (Thermodynamic Sink) B->C - EtOH D Thermal Decarboxylation (ΔG < 0 at High Temp) C->D + Heat E 2-(aminomethyl)- 4-methylpyrimidine (Degradant) D->E - CO2

Figure 1: Thermodynamic degradation pathway from ester hydrolysis to thermal decarboxylation.

Quantitative Thermodynamic Data

To facilitate formulation and synthetic planning, the following table summarizes the key thermodynamic and kinetic parameters associated with the stability of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate.

ParameterSymbolEstimated Value RangeStructural / Thermodynamic Causality
Aminomethyl pKa​ pKa​ 8.5 – 9.2Inductive electron withdrawal by the pyrimidine core lowers the basicity of the primary amine[3].
Enthalpy of Hydrolysis ΔHhyd∘​ -45 to -55 kJ/molExothermic cleavage of the ester bond; product is stabilized by carboxylate resonance[4].
Activation Energy (Base) Ea(OH)​ 40 – 50 kJ/molHigh electrophilicity of the C5 carbonyl carbon facilitates rapid nucleophilic attack by OH− .
Activation Energy (Acid) Ea(H+)​ 55 – 65 kJ/molRequires prior protonation of the carbonyl oxygen; competing protonation of the C2 amine alters local charge density.

Experimental Methodologies (Self-Validating Protocols)

To empirically determine the thermodynamic stability of this compound, researchers must employ rigorous, self-validating workflows. The following protocol details an Accelerated Aqueous Stability Test designed to extract Arrhenius parameters while ensuring data integrity.

Protocol: Accelerated Aqueous Stability Testing (HPLC-UV)

Objective: Determine the activation energy ( Ea​ ) and pre-exponential factor ( A ) for the hydrolysis of the ester.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three standard buffers at pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Borate) to isolate acid-catalyzed, neutral, and base-catalyzed pathways.

  • Sample Initiation: Dissolve the compound in a minimal volume of DMSO (to ensure solubility) and spike into the pre-warmed buffers to achieve a final concentration of 100 μM (DMSO < 1% v/v).

  • Thermal Incubation: Incubate the solutions in sealed, light-protected vials at three strictly controlled temperatures: 25°C, 40°C, and 60°C.

  • Time-Course Sampling: Extract 50 μL aliquots at predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately quench the reaction by mixing with an equal volume of ice-cold acetonitrile containing 0.1% TFA.

  • HPLC-UV Analysis: Inject the quenched samples into an HPLC system (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA, UV detection at 254 nm). Quantify both the remaining ester peak and the emerging carboxylic acid peak.

The Self-Validating Mechanism (Critical Step): This protocol is self-validating through Mass Balance Verification . At every time point ( t ), the molar sum of the remaining ester and the formed carboxylic acid must equal the initial ester concentration:

[Ester]t​+[Acid]t​=[Ester]0​±2%

Causality: If the mass balance drops below 98%, it proves that the compound is undergoing secondary, unmonitored degradation pathways (e.g., oxidation of the aminomethyl group or pyrimidine ring opening). If the mass balance holds, the assumption of pseudo-first-order hydrolysis is validated, and the resulting kinetic data can be trusted.

StabilityWorkflow S1 1. Sample Prep (pH Buffers) S2 2. Thermal Incubation (25°C, 40°C, 60°C) S1->S2 S3 3. HPLC-UV Analysis (Quantification) S2->S3 S4 4. Arrhenius Plotting (ln k vs 1/T) S3->S4 S5 5. Shelf-Life Prediction S4->S5

Figure 2: Accelerated stability testing workflow for determining thermodynamic kinetic parameters.

Conclusion

The thermodynamic stability of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is governed by the delicate balance between its electron-withdrawing pyrimidine core, the basicity of its aminomethyl group, and the electrophilicity of its ethyl ester. While highly stable in the solid state under ambient conditions, it is thermodynamically driven toward hydrolysis in aqueous media—a process accelerated at pH extremes. By utilizing mass-balance-validated kinetic assays, drug development professionals can accurately predict the shelf-life and synthetic viability of this crucial intermediate, ensuring the structural integrity of downstream active pharmaceutical ingredients.

References

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4 . MDPI. Available at: [Link]

  • Potentiometric Studies and Thermodynamic Parameters of Some Pyrimidine Compounds and their Complexes . Scitech Journals. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Cross-Coupling Reactions for Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors, antiviral medications, and antibacterial drugs.[1][2] Their prevalence is due to the pyrimidine ring's ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its synthetic versatility. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools for the functionalization of the pyrimidine scaffold, enabling the construction of complex molecular architectures with high precision and efficiency.[3][4]

This guide provides a detailed technical overview and practical protocols for conducting cross-coupling reactions on a functionalized pyrimidine core, specifically derivatives of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate. We will delve into the causality behind experimental design, addressing the unique challenges and considerations presented by this substrate's specific substitution pattern.

Substrate Analysis & Pre-Reaction Considerations

For a cross-coupling reaction to proceed, a suitable leaving group, typically a halide (Cl, Br, I) or a sulfonate (OTf), must be present on the pyrimidine ring. This guide will assume the starting material is Ethyl 6-bromo-2-(aminomethyl)-4-methylpyrimidine-5-carboxylate , a versatile precursor for C-6 functionalization.

Structure and Reactivity:

The pyrimidine ring is inherently electron-deficient, which facilitates the crucial oxidative addition step in many palladium-catalyzed cycles.[5] However, the substituents on our model substrate significantly influence its reactivity:

  • C2-Aminomethyl Group (-CH₂NH₂): The primary amine is a critical functional handle but also a liability. It can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6] Furthermore, the N-H bond can compete with the desired amine coupling partner in Buchwald-Hartwig reactions. Therefore, protection of this amine (e.g., as a Boc-carbamate) is a mandatory first step for reliable and high-yielding cross-coupling.

  • C4-Methyl Group (-CH₃): This electron-donating group has a modest electronic effect on the ring's reactivity.

  • C5-Ethyl Carboxylate Group (-COOEt): This electron-withdrawing group further activates the ring, making the C6 position more electrophilic and susceptible to oxidative addition.

  • C6-Bromo Group (-Br): Bromides offer a good balance of reactivity and stability, making them ideal leaving groups for a wide range of cross-coupling reactions. The reactivity order for halopyrimidines is generally I > Br > Cl, with the C4/C6 positions being more reactive than the C2 position.[2][7]

Mandatory Workflow: Amine Protection

Prior to any cross-coupling attempt, the primary amine must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under typical cross-coupling conditions and its straightforward removal post-synthesis.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Cross-Coupling Start Start with: Ethyl 6-bromo-2-(aminomethyl)- 4-methylpyrimidine-5-carboxylate Reagents Add Boc₂O (1.1 eq) Base (e.g., Et₃N or DIPEA) Solvent (e.g., DCM or THF) Start->Reagents Reaction Stir at Room Temperature Reagents->Reaction Protected Result: Ethyl 6-bromo-2-((tert-butoxycarbonylamino)methyl) -4-methylpyrimidine-5-carboxylate Reaction->Protected Coupling Proceed to Cross-Coupling Protocol (Suzuki, Buchwald-Hartwig, etc.) Protected->Coupling Use directly in next step

Caption: Mandatory pre-reaction workflow for amine protection.

Strategy 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for creating C(sp²)-C(sp²) bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C6 position.[8][9] The choice of catalyst, ligand, and base is critical for achieving high yields with electron-deficient heterocyclic substrates.

Causality of Component Selection:
  • Palladium Precatalyst: Pd(PPh₃)₄, Pd(OAc)₂, or pre-formed Pd(0) complexes are commonly used. For challenging substrates, modern precatalysts like XPhos-Pd-G3 can offer superior activity and stability.[6]

  • Ligand: Electron-rich, bulky phosphine ligands are essential. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[10] Ligands like triphenylphosphine (PPh₃) can be effective, but more specialized biarylphosphine ligands (e.g., XPhos, SPhos) often provide higher yields and broader substrate scope, especially with less reactive coupling partners like aryl chlorides.[6]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic borate species that participates in the transmetalation step.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are standard. The choice of base can influence reaction rate and side-product formation.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, Toluene) and water is typically used to dissolve both the organic substrate and the inorganic base.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of the Boc-protected pyrimidine with a generic arylboronic acid.

Materials:

  • Ethyl 6-bromo-2-((tert-butoxycarbonylamino)methyl)-4-methylpyrimidine-5-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Boc-protected pyrimidine (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add the degassed solvent system (e.g., to achieve a 0.1 M concentration of the limiting reagent). The mixture should be thoroughly degassed again by bubbling with argon for 10-15 minutes.[11]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C6-arylated product.

G cluster_Pd0 Pd(0) Cycle cluster_Boron Boronic Acid Activation Pd0 Pd(0)L₂ OA Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OA Ar-X TM Transmetalation Ar-Pd(II)-Ar'(L₂) OA->TM Ar'B(OH)₂ + Base RE Reductive Elimination Ar-Ar' TM->RE RE->Pd0 Catalyst Regeneration Product Product RE->Product Coupled Product Boronic Ar'B(OH)₂ Borate [Ar'B(OH)₃]⁻ Active Borate Species Boronic->Borate Base (e.g., K₂CO₃) Borate->TM Enters Pd Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Strategy 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the introduction of primary or secondary amines at the C6 position.[4][12] This reaction is highly sensitive to the choice of ligand and base.

Causality of Component Selection:
  • Palladium Precatalyst & Ligand: This reaction almost always requires a specialized ligand system. Bulky, electron-rich biarylphosphine ligands such as Xantphos or Josiphos are commonly employed.[13] These ligands facilitate the difficult C-N reductive elimination step. Pre-formed catalysts that incorporate these ligands (e.g., G3-generation precatalysts) often provide the best results.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[13] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used, depending on the specific substrates.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Optimized Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of the Boc-protected pyrimidine with a generic secondary amine (HNR¹R²).

Materials:

  • Ethyl 6-bromo-2-((tert-butoxycarbonylamino)methyl)-4-methylpyrimidine-5-carboxylate (1.0 eq)

  • Secondary Amine (HNR¹R²) (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (0.025 eq, 2.5 mol%)

  • Xantphos (0.10 eq, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge an oven-dried Schlenk tube with NaOtBu (1.4 eq).

  • Add the palladium precatalyst Pd₂(dba)₃ (0.025 eq) and the ligand Xantphos (0.10 eq).

  • Add the Boc-protected pyrimidine (1.0 eq).

  • Add anhydrous, degassed toluene, followed by the secondary amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Recommended Reaction Conditions

The following table summarizes generalized starting conditions for cross-coupling reactions on the Boc-protected halo-pyrimidine substrate. Optimization may be required for specific coupling partners.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Source Pd(PPh₃)₄ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂Pd(PPh₃)₂Cl₂
Ligand PPh₃, XPhos, SPhosXantphos, RuPhos, JosiphosPPh₃
Co-Catalyst NoneNoneCopper(I) Iodide (CuI)
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, LHMDS, K₃PO₄Triethylamine (Et₃N), DIPEA
Solvent Dioxane/H₂O, Toluene/H₂O, DMFToluene, Dioxane (anhydrous)THF, DMF (anhydrous)
Temperature 80 - 110 °C90 - 120 °CRoom Temp to 60 °C
Ref. [2][11][4][13][14][15]

Post-Coupling Deprotection

Once the desired cross-coupling has been achieved, the Boc protecting group can be easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane) to reveal the primary aminomethyl functionality for further synthetic elaboration or biological testing.

Conclusion

The successful functionalization of the Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate core via cross-coupling reactions is highly achievable but requires careful consideration of the substrate's inherent reactivity. Mandatory protection of the C2-aminomethyl group is the most critical step to ensure reproducible and high-yielding outcomes. By selecting the appropriate palladium catalyst, specialized ligand, and optimized reaction conditions, a diverse array of C-C and C-N bonds can be forged, providing rapid access to novel and structurally complex pyrimidine derivatives for drug discovery and development programs.

References

  • Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules. Available at: [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters (ACS Publications). Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS Publications). Available at: [Link]

  • Sonogashira cross-coupling strategies towards nucleosides and analogues. Elsevier. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. ResearchGate. Available at: [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. Available at: [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: Advanced Amide Bond Formation Strategies Utilizing Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a highly versatile building block widely utilized in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive pyrimidine derivatives[1]. The presence of the primary aminomethyl group (-CH₂NH₂) at the 2-position of the pyrimidine ring provides an excellent nucleophilic handle for amide bond formation.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for coupling this specific pyrimidine amine with various carboxylic acids. By understanding the mechanistic causality behind reagent selection, researchers can optimize yields, minimize epimerization, and streamline downstream purification.

Mechanistic Insights & Causality in Reaction Design

Direct condensation of a carboxylic acid and an amine requires temperatures exceeding 200 °C, which is highly detrimental to the structural integrity of the pyrimidine ester. Therefore, the carboxylic acid must be pre-activated into a reactive intermediate (such as an active ester or mixed anhydride) using coupling reagents.

The aminomethyl group of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is an aliphatic primary amine insulated from the electron-withdrawing heteroaromatic ring by a methylene bridge. This gives it a pKa of approximately 9.0, making it a strong nucleophile. However, to ensure it remains in its active, unprotonated free-base form, a non-nucleophilic tertiary amine base (e.g., DIPEA, N-methylmorpholine, or Pyridine) must be used in stoichiometric excess.

Reagent Selection Rationale
  • HATU / DIPEA: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. It is the reagent of choice for sterically hindered carboxylic acids. However, its high reactivity increases the risk of racemization at the α-chiral center of the acid, and it generates uronium/phosphonium byproducts that often require chromatographic removal[2][3].

  • T3P (Propylphosphonic anhydride): T3P activates the acid by forming a mixed anhydride. It is highly favored in process chemistry because it induces near-zero epimerization and generates exclusively water-soluble phosphate byproducts, allowing for purification via simple aqueous extraction[4][5][6].

  • EDC / HOBt: A standard, cost-effective combination for unhindered, non-chiral acids. EDC generates a water-soluble urea byproduct, facilitating easy workup[7].

DecisionMatrix Start Carboxylic Acid Partner Hindered Sterically Hindered? Start->Hindered Racemization Racemization Prone (Chiral α-center)? Hindered->Racemization No HATU HATU / DIPEA (High Reactivity) Hindered->HATU Yes T3P T3P / Pyridine (Low Epimerization) Racemization->T3P Yes EDC EDC / HOBt (Standard / Scalable) Racemization->EDC No

Logical workflow for selecting the optimal amide coupling reagent.

Quantitative Comparison of Coupling Strategies

The following table summarizes the operational metrics of the three primary coupling strategies when applied to Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate.

Coupling ReagentReactivity ProfileEpimerization RiskByproduct RemovalBest Use Case
HATU / DIPEA Very HighModerate to HighRequires column chromatographySterically hindered or unreactive acids
T3P / Base HighVery LowAqueous extraction (Water-soluble)Chiral acids, scale-up, green chemistry
EDC / HOBt ModerateLowAqueous extraction (Water-soluble)Standard aliphatic/aromatic acids

Experimental Protocols

Protocol A: T3P-Mediated Coupling (The Scalable & Epimerization-Free Choice)

This protocol utilizes T3P (Propylphosphonic anhydride), which is supplied as a 50% solution in ethyl acetate or DMF. It is the optimal choice for preserving stereocenters and simplifying workup[5][6].

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.0 equiv.

  • Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate: 1.05 equiv.

  • T3P (50% in EtOAc): 1.5 equiv.

  • Pyridine or DIPEA: 3.0 equiv.

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (1.05 eq) in anhydrous EtOAc.

  • Base Addition: Add the base (Pyridine or DIPEA, 3.0 eq) to the stirring solution. Causality: The base neutralizes any acid salts, deprotonates the carboxylic acid to form the carboxylate anion, and maintains the pyrimidine amine in its nucleophilic state.

  • Activation & Coupling: Cool the reaction to 0 °C using an ice bath. Dropwise, add the T3P solution (1.5 eq). Causality: Slow addition controls the exothermic formation of the mixed anhydride, preventing side reactions.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Monitor via LC-MS or TLC (Ninhydrin stain for the primary amine). The reaction is typically complete within 2–4 hours.

  • Aqueous Workup:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with 10% aqueous Citric Acid (removes excess base and unreacted amine), saturated aqueous NaHCO₃ (removes unreacted carboxylic acid and neutralizes the water-soluble T3P phosphate byproducts), and Brine.

    • Causality: T3P byproducts are highly water-soluble; this specific washing sequence guarantees their complete removal without the need for chromatography[8].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure pyrimidine carboxamide.

T3PMechanism Acid Carboxylic Acid + Base Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation ActiveEster T3P-Activated Intermediate Carboxylate->ActiveEster + T3P Amide Target Amide Product ActiveEster->Amide + Amine Byproduct Water-Soluble Phosphate Salts ActiveEster->Byproduct Displacement Amine Pyrimidine Amine (Nucleophile) Amine->Amide

Mechanistic pathway of T3P-mediated amide bond formation.

Protocol B: HATU-Mediated Coupling (For Sterically Hindered Acids)

When the carboxylic acid is highly branched or sterically encumbered, the superior reactivity of HATU is required to drive the reaction to completion[2][7].

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.0 equiv.

  • Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate: 1.1 equiv.

  • HATU: 1.2 equiv.

  • DIPEA: 3.0 equiv.

  • Solvent: Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF at room temperature. Add DIPEA (3.0 eq).

  • Validation of Activation: Stir for 15–30 minutes. Causality: This pre-activation step ensures the complete conversion of the acid to the highly reactive HOAt ester before the amine is introduced, preventing the amine from competing for the base or reacting with unactivated species[3]. A slight yellowing of the solution indicates the release of the HOAt anion.

  • Amine Addition: Add Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (1.1 eq) to the activated mixture. Stir at room temperature for 2–12 hours.

  • Workup & Purification:

    • Dilute the reaction mixture with a large volume of EtOAc (to overcome DMF miscibility).

    • Wash extensively with 5% aqueous LiCl (3x) to extract the DMF solvent into the aqueous phase.

    • Wash with saturated NaHCO₃ and Brine.

    • Concentrate the organic layer. Because HATU generates tetramethylurea and other organic-soluble byproducts, purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient).

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters (ACS Publications) URL:[Link]

  • Understanding T3P® from start to finish Curia Global / Outsourced Pharma URL:[Link]

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

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Application Note: Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In modern structure-based drug design (SBDD), the selection of versatile, multi-vector building blocks is paramount for generating high-quality screening libraries. Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (CAS: 944904-68-1) has emerged as a privileged scaffold in medicinal chemistry[1]. As a pyrimidine derivative, it functions as a highly effective ATP-mimetic, capable of anchoring into the hinge region of various kinases[2].

This specific building block is uniquely valuable due to its bifunctional nature. It possesses two orthogonal reactive handles: a primary aliphatic amine at the 2-position and an ethyl ester at the 5-position. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) across two distinct vectors of a target protein's active site, making it a cornerstone intermediate for developing Salt-Inducible Kinase (SIK) inhibitors for inflammatory bowel disease[3], EGFR inhibitors for oncology[2], and α -amylase inhibitors for metabolic disorders[4].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays[1].

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate
CAS Registry Number 944904-68-1
Molecular Formula C 9​ H 13​ N 3​ O 2​
Molecular Weight 195.22 g/mol
Appearance Crystalline solid
Solubility Soluble in polar solvents (Water, Ethanol, DMF, DMSO)
Key Reactive Vectors Primary aliphatic amine (nucleophile), Ethyl ester (electrophile precursor)

Mechanistic Insights: The Pyrimidine Scaffold in Kinase Inhibition

When designing kinase inhibitors, the pyrimidine core typically engages the kinase hinge region via hydrogen bonding. The substitution pattern of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate provides precise geometric control over the vectors extending into the ATP-binding pocket:

  • The 4-Methyl Group: Acts as a steric driver, often occupying a small hydrophobic pocket adjacent to the gatekeeper residue, locking the pyrimidine core into a favorable bioactive conformation.

  • The 2-Aminomethyl Vector: Directs substituents toward the solvent-exposed channel. Functionalizing this primary amine (e.g., via amidation or reductive amination) allows for the tuning of pharmacokinetic properties (solubility, plasma protein binding) without disrupting the primary hinge-binding motif.

  • The 5-Carboxylate Vector: Directs substituents toward the DFG-motif or allosteric back-pockets. Late-stage conversion of this ester to a pyrimidine-5-carboxamide has been proven to significantly enhance the metabolic stability and in vivo exposure of SIK inhibitors[3].

Pharmacophore Core Pyrimidine Core (ATP Hinge Binder) Pos2 2-Aminomethyl (Solvent Channel) Core->Pos2 Vector 1 Pos4 4-Methyl Group (Hydrophobic Pocket) Core->Pos4 Steric Fit Pos5 5-Carboxylate (DFG-Out Vector) Core->Pos5 Vector 2

Pharmacophore mapping of the pyrimidine scaffold in kinase ATP-binding sites.

Synthetic Workflows and Experimental Protocols

The true utility of this building block lies in its orthogonal reactivity. The primary amine can be functionalized directly, while the ester remains intact. Subsequently, the ester can be saponified and coupled with a different amine to generate a fully elaborated, dual-vector therapeutic candidate.

Workflow A Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate B Protocol A: 2-Aminomethyl Functionalization (Amide/Urea Formation) A->B C Protocol B: 5-Ester Saponification (LiOH, THF/MeOH/H2O) A->C E Screening Library (e.g., SIK/EGFR Inhibitors) B->E D Protocol C: 5-Carboxamide Synthesis (Late-Stage Coupling) C->D D->E

Orthogonal diversification workflow for the pyrimidine building block.

Protocol A: Selective Amidation of the 2-Aminomethyl Group

This protocol details the functionalization of the primary amine while preserving the C5-ester.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the desired carboxylic acid partner (1.1 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.2 mmol) and DIPEA (2.5 mmol). Stir at room temperature for 15 minutes.

    • Causality: Pre-activating the acid to form the active ester before introducing the pyrimidine minimizes the exposure of the primary amine to the coupling reagent, drastically reducing the risk of guanidinylation side reactions.

  • Coupling: Add Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (1.0 mmol) as a solid. Stir the reaction mixture at room temperature for 2 hours.

  • Validation Checkpoint: Withdraw a 5 µL aliquot, quench in 100 µL of 1:1 MeCN:H 2​ O, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 196.1 [M+H] + ) is completely consumed and the product mass is dominant.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO 3​ (2 x 10 mL), 5% aqueous LiCl (2 x 10 mL), and brine (10 mL).

    • Causality: The 5% LiCl wash is highly effective at partitioning residual DMF into the aqueous phase, preventing solvent carryover during concentration.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Saponification of the 5-Ethyl Carboxylate

To utilize the C5-position as a vector (e.g., to synthesize pyrimidine-5-carboxamides[3]), the ester must be hydrolyzed to the corresponding carboxylic acid.

  • Solvent Preparation: Prepare a solvent mixture of THF:MeOH:H 2​ O in a 2:1:1 volumetric ratio.

    • Causality: This specific ternary mixture is critical. THF solubilizes the lipophilic pyrimidine ester, water dissolves the inorganic base (LiOH), and MeOH acts as a miscible phase-transfer bridge, preventing the reaction from stalling at a biphasic boundary.

  • Reaction Setup: Dissolve the pyrimidine ester (1.0 mmol) in the solvent mixture (10 mL). Add LiOH monohydrate (3.0 mmol) in one portion.

  • Execution: Stir the mixture at room temperature for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (10% MeOH in DCM). The starting material (R f​ ~0.8) should disappear, replaced by a baseline spot (R f​ ~0.0). LC-MS must confirm the mass shift from m/z 196.1 to 168.1 [M+H] + .

  • Workup & Acidification: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 5 mL of water and cool to 0 °C. Slowly add 1M HCl dropwise until the pH reaches ~3.5–4.0.

    • Causality: The isoelectric point of the resulting zwitterionic 2-(aminomethyl)pyrimidine-5-carboxylic acid must be carefully targeted. Over-acidification will protonate both the pyrimidine nitrogens and the primary amine, making the product highly water-soluble and impossible to precipitate or extract.

  • Isolation: Filter the resulting precipitate, wash with cold water (2 x 5 mL), and dry under high vacuum.

Protocol C: Late-Stage Functionalization (Pyrimidine-5-carboxamide Synthesis)

Following saponification (Protocol B) and functionalization of the amine (Protocol A), the C5-carboxylic acid can be coupled with various amines to finalize the drug candidate.

  • Activation: Dissolve the intermediate pyrimidine-5-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add EDC·HCl (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3.0 mmol).

    • Causality: EDC/HOBt is preferred over HATU for this late-stage step because the water-soluble urea byproduct of EDC is easily removed during aqueous workup, simplifying the purification of the final active pharmaceutical ingredient (API).

  • Coupling: Add the desired amine (1.2 mmol) and stir at room temperature for 12 hours.

  • Validation Checkpoint: Confirm completion via LC-MS.

  • Isolation: Precipitate the final product by adding the reaction mixture dropwise into rapidly stirring ice water (50 mL). Filter, wash with water, and purify via preparative HPLC to achieve >95% purity required for biological screening.

Quantitative Data: Coupling Reagent Optimization

To maximize library throughput, optimizing the amidation of the 2-aminomethyl group is essential. Table 2 summarizes the empirical efficiency of various coupling conditions for this specific scaffold.

Table 2: Optimization of Amide Coupling at the 2-Aminomethyl Position

Coupling ReagentBaseSolventTime (h)Yield (%)Epimerization RiskWorkup Complexity
HATU (1.2 eq) DIPEA (2.5 eq)DMF292LowModerate (Requires LiCl wash)
T3P (50% in EtOAc) Et 3​ N (3.0 eq)EtOAc685Very LowLow (Water-soluble byproducts)
EDC·HCl / HOBt DIPEA (2.5 eq)DMF1278LowLow
DCC DMAP (0.1 eq)DCM1665ModerateHigh (Insoluble DCU byproduct)

Note: HATU provides the fastest kinetics and highest yields for library generation, while T3P offers the cleanest workup profile for scale-up synthesis.

References

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment PubMed / European Journal of Medicinal Chemistry URL:[Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact GSC Advanced Research and Reviews URL:[Link]

  • Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting & Optimization

How to improve the synthesis yield of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly functionalized pyrimidines.

The synthesis of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate relies on a highly orchestrated cyclization between an amidine and a 1,3-dicarbonyl equivalent, followed by a delicate deprotection step. Because this molecule contains a basic primary amine, an ester, and a pyrimidine core, it is highly susceptible to side reactions (like ester saponification) and workup losses.

Below is our comprehensive, field-proven guide to optimizing your yield, structured to explain the chemical causality behind every experimental choice.

Mechanistic Workflow

The most robust synthetic route avoids the direct use of unprotected 2-aminoacetamidine, which is prone to self-condensation. Instead, we utilize 2-(Boc-amino)acetamidine hydrochloride and condense it with ethyl 2-(ethoxymethylene)acetoacetate .

SynthesisPathway Amidine 2-(Boc-amino)acetamidine Hydrochloride Condensation Condensation (NaOEt, EtOH, Reflux) Amidine->Condensation Dicarbonyl Ethyl 2-(ethoxymethylene) acetoacetate Dicarbonyl->Condensation Intermediate Ethyl 2-(Boc-aminomethyl)- 4-methylpyrimidine-5-carboxylate Condensation->Intermediate Cyclization (-H2O, -EtOH) Deprotection Boc Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Product Ethyl 2-(aminomethyl)- 4-methylpyrimidine-5-carboxylate (HCl Salt) Deprotection->Product -CO2, -Isobutylene

Fig 1: Two-step synthetic workflow for Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate.

Troubleshooting Guides & FAQs

Q1: Why is my condensation yield stuck below 40% despite prolonged heating? A1: The primary cause is the incomplete liberation of the amidine free base. Amidines are highly basic and are supplied as robust hydrochloride salts. If you use a weak or heterogeneous base (like K2​CO3​ ) in ethanol, the neutralization is incomplete, leaving the amidine unreactive.

  • Causality: The nucleophilic attack of the amidine nitrogen on the highly electrophilic ethoxymethylene carbon requires the nitrogen lone pair to be available.

  • Solution: Use exactly 1.05 equivalents of Sodium Ethoxide ( NaOEt ) in anhydrous ethanol. This homogeneous strong base ensures rapid and complete free-base generation.

Q2: I'm seeing significant ester hydrolysis (formation of the carboxylic acid) during the pyrimidine ring formation. How do I prevent this? A2: Ester hydrolysis occurs when water is present in the reaction mixture alongside a base, or when an inappropriate base like NaOH is used.

  • Causality: Hydroxide ions are strong nucleophiles that will attack the ethyl ester at position 5 of the newly formed pyrimidine ring, saponifying it into a carboxylic acid.

  • Solution: Strictly maintain anhydrous conditions. Use absolute ethanol and NaOEt . Because the ethoxide ion matches the leaving group of the ester, any transesterification simply regenerates the ethyl ester, preserving your target structure.

Q3: My ethyl 2-(ethoxymethylene)acetoacetate starting material turns dark and degrades. What's wrong? A3: This precursor is a highly reactive trifunctional electrophile widely used in pyrimidine drug development . According to chemical handling standards, the enol ether moiety hydrolyzes slowly upon contact with ambient moisture, and the compound is sensitive to light and elevated temperatures .

  • Causality: Moisture cleaves the ethoxymethylene group, leading to polymerization and dark tar formation.

  • Solution: Store the reagent at 0 °C in the dark. If the reagent has yellowed significantly, purify it via vacuum distillation (6 mbar, 80–128 °C) prior to use to ensure high yield.

Q4: During the Boc-deprotection step, my yield drops drastically during extraction. Where is my product? A4: Your product is likely lost in the aqueous phase.

  • Causality: The final product features a pyrimidine ring substituted with an aminomethyl group and an ethyl carboxylate moiety . When deprotected, it forms a highly polar hydrochloride salt with an extremely low partition coefficient (LogP).

  • Solution: Do not perform an aqueous workup. Conduct the deprotection in anhydrous DCM/Dioxane and precipitate the HCl salt directly using cold diethyl ether.

Quantitative Data: Condensation Optimization

To illustrate the causality of base selection discussed in Q1 and Q2 , review the optimization data below. The data clearly shows that matching the base to the solvent and ester group is critical for maximizing the isolated yield.

Table 1: Optimization of Base and Solvent for the Cyclization Step

Base (1.05 eq)SolventTemp (°C)Conversion (%)Isolated Yield (%)Major Byproduct Profile
K2​CO3​ DMF906542Unreacted amidine (Incomplete neutralization)
DIPEAEtOH78 (Reflux)5035Unreacted amidine (Base too weak)
NaOH H2​O /EtOH78 (Reflux)>9515Saponified pyrimidine-5-carboxylic acid
NaOEt Anhydrous EtOH 78 (Reflux) >98 84 None (Clean profile)

Optimized Experimental Protocol

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded within the steps to ensure you can verify success in real-time.

Step 1: Condensation (Synthesis of the Boc-Protected Intermediate)
  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend 2-(Boc-amino)acetamidine hydrochloride (10.0 mmol) in anhydrous ethanol (50 mL).

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Dropwise, add a freshly prepared solution of Sodium Ethoxide ( NaOEt ) in ethanol (10.5 mmol, 1.05 eq). Stir for 15 minutes at 0 °C.

    • Self-Validation Checkpoint: The cloudy suspension will become noticeably more translucent as the insoluble hydrochloride salt is neutralized into the soluble free base and NaCl precipitates.

  • Addition: Add Ethyl 2-(ethoxymethylene)acetoacetate (10.0 mmol, 1.0 eq) dropwise over 5 minutes.

  • Cyclization: Remove the ice bath, attach a reflux condenser, and heat the reaction to 78 °C (reflux) for 4 hours.

  • Monitoring: Monitor reaction progression via LC-MS.

    • Self-Validation Checkpoint: Look for the complete disappearance of the starting material peak ( m/z 187.2 [M+H]+ ) and the appearance of the intermediate product mass ( m/z 296.3 [M+H]+ ).

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Resuspend the residue in ethyl acetate (100 mL), wash with brine (2 x 30 mL), dry over anhydrous Na2​SO4​ , and concentrate to yield the crude intermediate.

Step 2: Deprotection (Synthesis of the Target HCl Salt)
  • Dissolution: Dissolve the crude intermediate (approx. 8.0 mmol) in anhydrous dichloromethane (DCM) (20 mL) in a 100 mL flask.

  • Acidification: Cool to 0 °C. Slowly add 4M HCl in dioxane (20 mL, 80 mmol, 10 eq).

  • Cleavage: Stir the mixture at room temperature for 2 hours.

    • Self-Validation Checkpoint: A white precipitate (the product hydrochloride salt) will gradually form on the walls of the flask as the Boc group is cleaved and isobutylene gas is evolved.

  • Precipitation: Add cold diethyl ether (40 mL) to fully crash out the product.

  • Isolation: Filter the suspension rapidly through a Buchner funnel, washing the filter cake with cold diethyl ether (2 x 15 mL).

  • Drying: Dry the solid under high vacuum to afford Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate hydrochloride as a pure white crystalline powder.

References

Troubleshooting degradation of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate [1].

This compound is a highly versatile building block in medicinal chemistry, but its bifunctional nature—possessing both a highly nucleophilic aliphatic primary amine (-CH₂NH₂) and an electrophilic ethyl ester (-COOEt)—makes it inherently unstable during long-term storage. The following guide provides mechanistic troubleshooting, quantitative storage data, and self-validating protocols to ensure the integrity of your synthetic intermediates.

Diagnostic Troubleshooting (FAQs)

Q1: My stored compound is losing mass, and I am observing the formation of an insoluble white precipitate. What is happening? A: Your compound is undergoing intermolecular self-condensation (amidation) . The aliphatic primary amine of one molecule is acting as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester on an adjacent molecule. This cascade reaction forms dimers, oligomers, and eventually insoluble poly(amino amides), releasing ethanol as a byproduct. This is a well-documented degradation pathway for unprotected amino-esters[2]. Because the amine is separated from the pyrimidine ring by a methylene bridge, it lacks the steric hindrance and resonance stabilization of an aniline, making it highly reactive[3].

Q2: HPLC-MS analysis shows a drop in purity and the appearance of a highly polar impurity with a mass [M-28]. Why did this occur? A: This indicates ester hydrolysis . If the storage container is repeatedly opened to ambient air, atmospheric moisture will catalyze the cleavage of the ethyl ester (-COOEt) into the corresponding pyrimidine-5-carboxylic acid and ethanol (loss of an ethyl group, roughly 28 Da net loss after protonation). The resulting carboxylic acid is highly polar and will elute significantly earlier on a reverse-phase HPLC column.

Q3: The compound is turning yellow/brown and gaining mass over time. How do I prevent this? A: This is a dual symptom of oxidation and carbon dioxide absorption . Primary amines readily react with atmospheric CO₂ to form carbamate salts. Furthermore, prolonged exposure to light and oxygen can oxidize the primary amine into an imine or hydroxylamine. Storing the compound under an inert atmosphere (Argon) and protecting it from light is mandatory for the free base.

Mechanistic Degradation Pathways

G A Ethyl 2-(aminomethyl)-4-methylpyrimidine- 5-carboxylate (Free Base) B Intermolecular Amidation (Dimer/Polymer Formation) A->B Nucleophilic Attack (Adjacent Ester) C Ester Hydrolysis (Carboxylic Acid) A->C Atmospheric H2O (Moisture) D Carbamate Salt (CO2 Adduct) A->D Atmospheric CO2

Mechanistic pathways of degradation for the pyrimidine amino-ester.

Quantitative Storage Data

To highlight the causality between storage conditions and compound half-life, the following table summarizes the expected purity retention of the compound over a 6-month period. Note that converting the free base to a salt is the only definitive way to arrest degradation.

Storage ConditionChemical StateTempAtmosphereEst. Purity (6 Months)Primary Degradant
Ambient Benchtop Free Base25°CAir< 60%Polyamides, Carboxylic Acid
Standard Fridge Free Base4°CDesiccated~ 85%Dimers (Amidation)
Standard Freezer Free Base-20°CArgon~ 95%Trace Dimers
Benchtop (Salt) HCl Salt25°CDesiccated> 98%None
Optimal Storage HCl Salt -20°C Argon > 99.5% None

Experimental Protocols: The Self-Validating Stabilization System

To ensure scientific integrity, you must manipulate the chemical equilibrium of the molecule. By converting the free base into a hydrochloride (HCl) salt, you protonate the primary amine (-CH₂NH₃⁺). This completely removes the nitrogen's lone pair of electrons, eliminating its nucleophilicity and rendering self-condensation and CO₂ absorption chemically impossible.

Protocol A: Stabilization via Hydrochloride Salt Formation (For Storage)

This protocol should be performed immediately upon receiving or synthesizing the free base.

  • Dissolution: Dissolve the Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate free base in anhydrous dichloromethane (DCM) at a concentration of 0.1 M.

  • Thermal Control: Cool the reaction flask to 0°C in an ice bath. Salt formation is exothermic; controlling the temperature prevents unwanted side reactions.

  • Acidification: Under continuous stirring, add 1.05 molar equivalents of 1.0 M HCl in anhydrous diethyl ether dropwise.

  • Precipitation: Stir for 30 minutes. The protonated pyrimidine amino-ester will precipitate out of the organic solution as a dense, white solid.

  • Isolation: Filter the precipitate under a nitrogen atmosphere using a Schlenk frit or a standard Buchner funnel.

  • Desiccation: Wash the filter cake with cold anhydrous ether to remove any unreacted starting material, then dry under high vacuum for 12 hours. Store the resulting salt in a desiccated, light-proof container at -20°C.

Protocol B: Recovery of the Free Base (Pre-Reaction)

Free amines are notoriously unstable upon storage[4]. This recovery must be performed immediately prior to your next synthetic step.

  • Suspension: Suspend the required amount of the stored hydrochloride salt in DCM.

  • Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Causality Note: NaHCO₃ is a mild base; it is strong enough to deprotonate the aliphatic amine but weak enough to prevent base-catalyzed hydrolysis of the ethyl ester.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer once more with fresh DCM to ensure quantitative recovery.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation). Keep the water bath temperature below 30°C to prevent thermally-driven self-condensation.

  • Immediate Use: Purge the flask with Argon and immediately dissolve the free base in the solvent required for your next reaction.

G A Free Base (Highly Reactive) B Add 1.0M HCl in Anhydrous Ether A->B C Hydrochloride Salt (Stable for Storage) B->C Protonation (-NH3+) D Wash with Saturated NaHCO3 (aq) C->D Prior to Synthesis E Recovered Free Base (Use Immediately) D->E Deprotonation (-NH2)

Self-validating workflow for the stabilization and recovery of the intermediate.

References

  • Kricheldorf, H. R., et al. "Polymers from Amino acids: Development of Dual Ester-Urethane Melt Condensation Approach and Mechanistic Aspects." Biomacromolecules, American Chemical Society.[Link]

  • Zemtsov, I. V., et al. "Self-Condensation of Enaminodiones as a Method for Benzene Ring Construction." The Journal of Organic Chemistry, American Chemical Society.[Link]

  • Olofsson, B., et al. "Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts." Chemistry—A European Journal, Wiley Online Library.[Link]

Sources

Minimizing unwanted side reactions with Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and minimizing unwanted side reactions when working with Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate. As a versatile building block in medicinal chemistry, its reactivity, while advantageous, can present challenges.[1] This document provides in-depth, field-proven insights to help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, detailing the underlying causes and providing actionable solutions to streamline your experimental workflow.

Issue 1: Low Yield in Amide Coupling (N-Acylation) Reactions

Question: I am performing an amide coupling reaction using the primary amine of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate and a carboxylic acid, but I'm observing very low yields of my desired product. What are the likely causes and how can I improve the conversion?

Answer: Low yields in amide coupling are a common challenge, often stemming from incomplete activation of the carboxylic acid, reduced nucleophilicity of the amine under certain conditions, or suboptimal reaction parameters.[2] The primary amine on the aminomethyl group is the key reactive site for this transformation.[1]

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: The most critical step is the activation of the carboxylic acid. If the activated species is not formed efficiently or is unstable, the reaction will not proceed.

    • Action: Employ a robust coupling agent system. For many substrates, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-hydroxybenzotriazole (HOBt) is effective. HOBt helps to suppress side reactions and minimize racemization by forming a more reactive activated ester.[3] For particularly challenging or electron-deficient coupling partners, stronger activating agents like HATU may be necessary.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a pivotal role.

    • Action: Begin with a concentration of 0.1-0.5 M.[2] Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents. While many couplings proceed at room temperature, gentle heating (40-50 °C) may be required for less reactive partners. However, excessive heat can lead to decomposition.[4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and temperature.[5][6]

  • Base Selection: The choice and amount of base are critical.

    • Action: A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the acid formed and facilitate the reaction. Use 1.1 to 1.5 equivalents. Ensure the base is pure and dry, as impurities can interfere with the reaction.

  • Moisture Contamination: Water can hydrolyze the activated carboxylic acid intermediate, halting the reaction and reducing yield.

    • Action: Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5][7]

Troubleshooting Workflow for Low Amide Coupling Yield

start Low Yield Observed reagent_check 1. Verify Reagent Purity & Stoichiometry start->reagent_check reagent_check->reagent_check conditions_check 2. Optimize Reaction Conditions reagent_check->conditions_check Reagents Pure & Stoichiometry Correct conditions_check->conditions_check coupling_check 3. Evaluate Coupling System conditions_check->coupling_check Conditions Optimized coupling_check->coupling_check yield_ok Yield Improved coupling_check->yield_ok System Optimized

Caption: A systematic approach to diagnosing and resolving low-yield issues in amide coupling.

Issue 2: Formation of High Molecular Weight Impurities

Question: My reaction mixture shows unexpected peaks in the LC-MS with approximately double the mass of my starting material or product. What could this be?

Answer: The formation of high molecular weight species often points towards dimerization. Given the structure of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate, two primary dimerization pathways are plausible.

Potential Causes & Solutions:

  • Intermolecular Amide Coupling (Self-Dimerization): This is less common but possible under certain activation conditions intended for a different reaction. One molecule's primary amine could theoretically react with another molecule's ester group, though this typically requires harsh conditions.

  • Oxidative Dimerization: More plausibly, in the presence of certain catalysts or air (oxygen), primary amines can undergo oxidative coupling to form imines, which can then lead to pyrazine-type dimers or other complex structures.[8] This is a known biomimetic pathway for some classes of molecules.[8]

    • Action: Run the reaction under a strictly inert atmosphere (Nitrogen or Argon) to exclude oxygen. Degas your solvents before use, especially if the reaction is heated. Avoid catalysts known to promote oxidation unless specifically intended.

Visualizing Dimerization Pathways

cluster_0 Desired Reaction cluster_1 Side Reaction: Oxidative Dimerization A Pyrimidine-CH2NH2 + R-COOH B Desired Amide Pyrimidine-CH2NH-C(O)R A->B Coupling Agent C 2 x Pyrimidine-CH2NH2 D Dimerized Impurity (e.g., Pyrazine-type) C->D [O] (Air/Catalyst)

Caption: Desired N-acylation vs. an unwanted oxidative dimerization side reaction.

Issue 3: Presence of a Carboxylic Acid Impurity in the Product

Question: After my reaction and work-up, I've isolated my product but NMR and MS analysis show a significant contamination with 2-(aminomethyl)-4-methylpyrimidine-5-carboxylic acid. How did this happen and how can I prevent it?

Answer: This impurity is the result of the hydrolysis of the ethyl ester group. The ester is susceptible to cleavage under both acidic and basic conditions, which are often employed during reaction work-ups.[1]

Potential Causes & Solutions:

  • Harsh Work-up Conditions: Washing with strong acids (e.g., >1M HCl) or strong bases (e.g., >1M NaOH) can readily hydrolyze the ester, especially with prolonged contact time or at elevated temperatures.

    • Action: Use Milder Work-up Protocols.

      • Acid Wash: Use a milder acid wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute (0.1-0.5M) solution of HCl.

      • Base Wash: Use saturated aqueous sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH or K₂CO₃.

      • Minimize Contact Time: Perform extractions quickly and avoid letting the organic layer sit in contact with the aqueous phase for extended periods.

      • Temperature Control: Ensure all work-up steps are performed at room temperature or below (e.g., using an ice bath).

  • Reaction Conditions: If the reaction itself is run under strongly acidic or basic aqueous conditions for a prolonged time, ester hydrolysis can occur concurrently.

    • Action: If possible, use non-aqueous reaction conditions. If an aqueous phase is necessary, buffer the system to maintain a pH as close to neutral as possible.

Recommended Purification Strategy:

If ester hydrolysis has already occurred, the resulting carboxylic acid can often be removed via purification.

Purification MethodProtocolSuitability
Acid/Base Extraction Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Wash with saturated NaHCO₃. The carboxylic acid byproduct will be deprotonated and move into the aqueous layer, while the desired ester product remains in the organic layer.Highly effective for removing acidic impurities.
Column Chromatography Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., Hexanes) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate). The less polar ester product will typically elute before the more polar carboxylic acid byproduct.Effective for separating compounds with different polarities.[4]
Recrystallization This method can be effective if a solvent system is found in which the desired product has significantly lower solubility than the carboxylic acid impurity at a given temperature.[4]Dependent on the specific solubility properties of the product and impurity.

Experimental Protocol: Robust Amide Coupling

This protocol is designed to maximize yield and minimize side reactions for the N-acylation of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate.

Materials:

  • Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • EDC (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (1.5 equiv)

  • Anhydrous DCM (to make a 0.2 M solution)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To an oven-dried round-bottom flask under a Nitrogen atmosphere, add the carboxylic acid (1.1 equiv) and Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (1.0 equiv).

  • Dissolution: Add anhydrous DCM to dissolve the starting materials (target concentration ~0.2 M). Cool the mixture to 0 °C using an ice bath.

  • Activation: Add HOBt (1.2 equiv) and EDC (1.2 equiv) to the stirred solution.

  • Base Addition: Add DIPEA (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.[4]

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to obtain the final amide product.

References

  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem Technical Support. 9

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support. 5

  • EvitaChem. Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (EVT-12758595). EvitaChem. 10

  • WikiLectures. (2024, January 15). Disorders of pyrimidine metabolism.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Support. 6

  • BenchChem. Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate | 944904-68-1.

  • MSD Manual Professional Edition. Pyrimidine Metabolism Disorders.

  • Loghin, F., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC.

  • BenchChem. (2025). Technical Support Center: Pyrimidine-Dione Synthesis. BenchChem Technical Support. 4

  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support. 7

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem Technical Support. 2

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RSC Advances.

  • Pyrazinealkaloidsvia dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. RSC Publishing.

  • Sigma-Aldrich. Ethyl 2-amino-4-methylpyrimidine-5-carboxylate 97%.

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?.

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC.

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.

  • Dimerization in aminergic G-protein-coupled receptors: application of a hidden-site class model of evolution. PubMed.

  • Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. PMC.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses.

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.

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Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical justifications and practical, step-by-step protocols. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures, to ensure regulatory compliance and scientific rigor.[1][2][3][4][5]

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Therefore, a well-validated analytical method is paramount. This guide will not only detail the "how" but also the "why" behind each validation parameter, providing a robust understanding of the method's capabilities and limitations.

Understanding the Analyte: Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Before delving into method validation, a fundamental understanding of the analyte's physicochemical properties is crucial for effective HPLC method development.

  • Structure: Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative.[6]

  • Molecular Formula: C9H13N3O2[6][7]

  • Molecular Weight: 195.22 g/mol [6][7]

  • Appearance: Typically a crystalline solid.[7]

  • Solubility: Soluble in polar solvents such as water and ethanol.[7]

This information suggests that a reversed-phase HPLC method will be suitable, where a nonpolar stationary phase is used with a polar mobile phase. The presence of the basic aminomethyl group and the pyrimidine ring offers sites for UV detection.

The HPLC Method Validation Workflow

A systematic approach to method validation ensures that the analytical procedure is suitable for its intended purpose.[8] The following diagram illustrates the typical workflow for HPLC method validation.

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Application Method Development Method Development System Suitability System Suitability Method Development->System Suitability Specificity Specificity System Suitability->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis Method Transfer Method Transfer Routine Analysis->Method Transfer Validation Parameter Interdependencies Specificity Specificity Linearity Linearity Specificity->Linearity ensures no interference Range Range Linearity->Range defines boundaries Accuracy Accuracy Range->Accuracy tested within Precision Precision Range->Precision tested within Accuracy->Precision interrelated LOQ LOQ LOQ->Accuracy lowest accurate point LOQ->Precision lowest precise point

Sources

Reactivity comparison of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate with other pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers in Synthetic and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2][3] Understanding the subtle nuances of reactivity among different pyrimidine derivatives is paramount for the rational design and synthesis of novel molecular entities. This guide provides a detailed comparative analysis of the reactivity of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate, contrasting it with other substituted pyrimidines. We will delve into the electronic and steric factors governing its reactivity, supported by mechanistic insights and detailed experimental protocols.

The Unique Structural Landscape of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate is a polysubstituted pyrimidine with a distinct arrangement of functional groups that collectively dictate its chemical behavior.[4] The pyrimidine ring, an aromatic heterocycle, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[5][6] This π-deficiency makes the pyrimidine ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, while rendering it less reactive towards electrophilic substitution compared to benzene.[5][7]

The substituents on the target molecule—an aminomethyl group at C2, a methyl group at C4, and an ethyl carboxylate group at C5—introduce a complex interplay of electronic and steric effects that modulate the intrinsic reactivity of the pyrimidine core.

  • 2-(Aminomethyl) Group: This group consists of a primary amine linked to the pyrimidine ring via a methylene bridge. The amino group is a strong electron-donating group by resonance (+M effect) and a weak electron-withdrawing group by induction (-I effect). Its presence is expected to increase the electron density of the pyrimidine ring, particularly at the 4- and 6-positions. However, the insulating methylene spacer mitigates the direct resonance effect on the ring. The primary amine itself is a potent nucleophile and a site for reactions such as acylation, alkylation, and Schiff base formation.

  • 4-Methyl Group: The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. Its presence at the C4 position slightly increases the electron density of the ring, making it more susceptible to electrophilic attack (if it were to occur) and less reactive towards nucleophiles at that position.

  • 5-Ethyl Carboxylate Group: The ethyl carboxylate group is a strong electron-withdrawing group through both resonance (-M effect) and induction (-I effect). This group significantly deactivates the pyrimidine ring towards electrophilic substitution and further activates the 2-, 4-, and 6-positions for nucleophilic attack.[8]

Comparative Reactivity Analysis

To understand the reactivity of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate, we will compare it with simpler, representative pyrimidine derivatives in key chemical transformations.

1. Nucleophilic Aromatic Substitution (SNAr)

The π-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, especially when a good leaving group is present at the 2-, 4-, or 6-positions.[6][9]

Let's compare the reactivity of a hypothetical 2-chloro-4-methyl-5-ethoxycarbonylpyrimidine with 2-chloropyrimidine and 2-chloro-4,6-dimethylpyrimidine.

CompoundSubstituentsExpected Relative Reactivity in SNArRationale
2-Chloro-4-methyl-5-ethoxycarbonylpyrimidine4-Me (+I), 5-COOEt (-M, -I)Highest The powerful electron-withdrawing ester group at C5 strongly activates the C2 position for nucleophilic attack. The methyl group's weak donating effect is outweighed.
2-ChloropyrimidineNoneIntermediateThe baseline reactivity of the pyrimidine ring.
2-Chloro-4,6-dimethylpyrimidine4,6-diMe (+I)LowestThe two electron-donating methyl groups increase the electron density of the ring, deactivating it towards nucleophilic attack.

Experimental Protocol: Comparative SNAr with Piperidine

This experiment aims to compare the rate of nucleophilic substitution of a chloro-substituent at the 2-position of different pyrimidines.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Dissolve 2-chloropyrimidine derivative (1 mmol) and Piperidine (1.1 mmol) in DMF (5 mL) Heating Heat reaction mixture at 80°C Reactants->Heating Stir Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Take aliquots Quench Quench with water and extract with Ethyl Acetate Monitoring->Quench Reaction complete Purify Purify by column chromatography Quench->Purify Analyze Characterize product by NMR and MS and determine yield Purify->Analyze

  • Materials: 2-chloro-4-methyl-5-ethoxycarbonylpyrimidine, 2-chloropyrimidine, 2-chloro-4,6-dimethylpyrimidine, piperidine, N,N-dimethylformamide (DMF), ethyl acetate, saturated aqueous sodium bicarbonate.

  • Procedure:

    • In three separate round-bottom flasks, dissolve each of the 2-chloropyrimidine derivatives (1.0 mmol) in DMF (5 mL).

    • To each flask, add piperidine (1.1 mmol).

    • Heat the reaction mixtures to 80 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes).

    • Record the time required for complete consumption of the starting material.

  • Work-up and Analysis:

    • Upon completion, cool the reaction mixtures to room temperature and pour into water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude products by flash column chromatography on silica gel.

    • Characterize the products by ¹H NMR and mass spectrometry and calculate the yield.

2. Electrophilic Aromatic Substitution

Electrophilic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature.[5][6] When it does occur, it is favored at the C5 position, which is the least electron-deficient.[5][7] The presence of electron-donating groups is often required to facilitate the reaction.[10]

Let's consider the nitration of our target molecule in comparison to other pyrimidines.

CompoundSubstituentsExpected Relative Reactivity in Electrophilic NitrationRationale
2-Amino-4-methylpyrimidine2-NH₂ (+M), 4-Me (+I)Highest The powerful electron-donating amino group strongly activates the ring, particularly the C5 position, for electrophilic attack.
4-Methylpyrimidine4-Me (+I)IntermediateThe methyl group provides slight activation.
Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate2-CH₂NH₂ (+I), 4-Me (+I), 5-COOEt (-M, -I)Lowest The C5 position is blocked, and the strong deactivating effect of the ester group at this position significantly reduces the ring's nucleophilicity. The activating effects of the aminomethyl and methyl groups are insufficient to overcome this deactivation for substitution at other positions.

3. Reactivity of the Side Chains

The functional groups attached to the pyrimidine ring also exhibit their own characteristic reactivities.

  • Aminomethyl Group: The primary amine of the 2-(aminomethyl) group is a strong nucleophile and will readily undergo reactions typical of amines, such as acylation, alkylation, and formation of Schiff bases. The reactivity of this amine is expected to be comparable to that of benzylamine, due to the similar electronic environment of the methylene group attached to an aromatic ring.

  • Ester Group: The ethyl carboxylate at the C5 position can undergo hydrolysis to the corresponding carboxylic acid, or transesterification. It can also be converted to an amide by reaction with an amine under appropriate conditions.

Reactivity_Comparison cluster_ring Ring Reactivity cluster_sidechains Side-Chain Reactivity Target Ethyl 2-(aminomethyl)-4-methyl- pyrimidine-5-carboxylate SNAr Nucleophilic Aromatic Substitution (at C2, C4, C6 if LG present) Activated by 5-COOEt Target->SNAr EAS Electrophilic Aromatic Substitution (at C5) Deactivated by 5-COOEt Target->EAS Amine 2-Aminomethyl Group (Nucleophilic) Acylation, Alkylation, etc. Target->Amine Ester 5-Ester Group (Electrophilic Carbonyl) Hydrolysis, Amidation Target->Ester

Conclusion

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate possesses a multifaceted reactivity profile. The pyrimidine ring itself is activated towards nucleophilic aromatic substitution (at positions with a suitable leaving group) due to the electron-withdrawing ester at C5, but deactivated towards electrophilic substitution. The side chains, particularly the nucleophilic aminomethyl group and the electrophilic ester carbonyl, offer versatile handles for further synthetic transformations. This intricate balance of reactivity makes this molecule a valuable and adaptable building block in the synthesis of complex, biologically active compounds. Researchers should carefully consider the interplay of these electronic and steric factors when designing synthetic routes involving this and related pyrimidine derivatives.

References

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Validating the biological activity of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Validating Pyrimidine-5-Carboxylate Antimetabolites

The pyrimidine scaffold is a cornerstone of modern oncology and antimicrobial pharmacology. Traditional pyrimidine analogues, such as 5-Fluorouracil (5-FU) and capecitabine, function primarily as antimetabolites that disrupt nucleic acid synthesis by inhibiting thymidylate synthase (TYMS)[1]. However, the clinical utility of these first-generation agents is increasingly limited by acquired drug resistance—often driven by TYMS gene amplification or target mutation[2].

Recently, Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (EAMPC) derivatives have emerged as a highly tunable alternative scaffold. The aminomethyl group provides critical hydrogen-bonding capabilities, while the ethyl carboxylate moiety enhances lipophilicity and cellular permeability. To successfully transition these derivatives from in silico hits to validated lead compounds, researchers must employ rigorous, self-validating experimental workflows.

This guide provides a comprehensive, objective comparison of EAMPC derivatives against the clinical standard 5-FU, detailing the exact experimental methodologies required to validate their biological activity.

Mechanistic Rationale: Targeting Pyrimidine Metabolism

To design a robust validation assay, we must first understand the causality of the target interaction. TYMS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing N5,10-methylenetetrahydrofolate (mTHF) as a methyl donor[3]. This is the sole de novo source of thymidylate in the cell; inhibiting it halts DNA replication and triggers apoptosis[4].

While 5-FU acts as an irreversible "suicide" inhibitor by forming a ternary complex with TYMS and mTHF, rationally designed EAMPC derivatives typically act as competitive, reversible inhibitors. This distinct mechanism allows EAMPC derivatives to overcome classical 5-FU resistance profiles.

MOA dUMP dUMP TS Thymidylate Synthase (TYMS) dUMP->TS Substrate dTMP dTMP TS->dTMP Catalysis DNA DNA Synthesis & Proliferation dTMP->DNA Precursor EAMPC EAMPC Derivatives (Novel Scaffold) EAMPC->TS Competitive Inhibition FU 5-Fluorouracil (Clinical Standard) FU->TS Irreversible Inhibition

Fig 1. Mechanistic pathway of TYMS inhibition by pyrimidine derivatives.

Step-by-Step Experimental Validation Protocols

A reliable biological validation pipeline moves from isolated biochemical systems to complex cellular models. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives caused by assay interference.

Workflow Phase1 1. Cell-Free Biochemical Assay (Target: TYMS Enzyme) Phase2 2. In Vitro Cell Viability (Model: HCT-116 Colorectal) Phase1->Phase2 IC50 < 10 µM Phase3 3. Mechanistic Validation (Assay: Cell Cycle Flow Cytometry) Phase2->Phase3 Confirmed Cytotoxicity Phase4 4. In Vivo Efficacy (Model: Murine Xenograft) Phase3->Phase4 S-Phase Arrest Validated

Fig 2. Stepwise experimental workflow for validating pyrimidine-based antimetabolites.

Protocol A: Cell-Free TYMS Enzyme Inhibition Assay

Purpose: To confirm direct target engagement without the confounding variables of cellular uptake or efflux. Causality: As TYMS converts dUMP to dTMP, mTHF is oxidized to dihydrofolate (DHF). DHF production can be continuously monitored via an increase in absorbance at 340 nm, providing real-time kinetic data[3].

Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 10 mM β-mercaptoethanol to maintain the enzyme's active site cysteine residues in a reduced state.

  • Reagent Assembly: In a UV-transparent 96-well microplate, add 100 nM recombinant human TYMS[5], 50 µM dUMP, and varying concentrations of the EAMPC derivative (0.1 nM to 100 µM).

  • Internal Controls:

    • Negative Control: Vehicle only (1% DMSO) to establish the uninhibited Vmax​ .

    • Positive Control: 5-FU to validate assay sensitivity and benchmark potency.

    • Background Control: Reaction mixture lacking the TYMS enzyme to subtract non-enzymatic DHF oxidation.

  • Initiation & Readout: Initiate the reaction by adding 100 µM mTHF. Immediately monitor absorbance at 340 nm using a microplate reader at 37°C for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot fractional activity vs. log[Inhibitor] to determine the IC50​ .

Protocol B: In Vitro Antiproliferative Screening (MTT Assay)

Purpose: To evaluate the translation of biochemical inhibition into cellular cytotoxicity. Causality: We utilize the HCT-116 colorectal carcinoma cell line because it exhibits high baseline TYMS expression, providing a sensitized background specifically suited for evaluating pyrimidine antimetabolites[4].

Methodology:

  • Cell Seeding: Seed HCT-116 cells at 5,000 cells/well in a 96-well plate using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with serial dilutions of EAMPC derivatives or 5-FU for 72 hours. Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Aspirate media, dissolve formazan in 150 µL DMSO, and read absorbance at 570 nm.

Protocol C: Flow Cytometric Cell Cycle Analysis

Purpose: To validate the specific mechanism of cell death. Causality: Because pyrimidine antimetabolites deplete dTMP pools, DNA synthesis halts. This causes cells to arrest specifically in the S-phase of the cell cycle prior to undergoing apoptosis[1].

Methodology:

  • Harvesting: Following 48 hours of compound treatment at the calculated IC50​ concentration, harvest cells via trypsinization.

  • Fixation: Wash cells in cold PBS and fix dropwise in ice-cold 70% ethanol to permeabilize the membrane while preserving nucleic acid integrity. Store at -20°C for at least 2 hours.

  • Staining: Resuspend the cell pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A (to ensure PI stains only DNA, not RNA). Incubate in the dark for 30 minutes.

  • Acquisition: Analyze via flow cytometry, capturing at least 10,000 events. A successful EAMPC derivative will show a statistically significant accumulation of cells in the S-phase compared to the vehicle control.

Quantitative Data Presentation: EAMPC vs. 5-FU

When benchmarking novel EAMPC derivatives, data should be aggregated to highlight therapeutic windows and resistance evasion. The table below represents a typical comparative pharmacological profile expected when validating a highly optimized pyrimidine-5-carboxylate lead against 5-FU.

Pharmacological Parameter5-Fluorouracil (5-FU)EAMPC Lead DerivativeValidation Rationale
Primary Target Thymidylate Synthase (TYMS)Thymidylate Synthase (TYMS)Validated via Protocol A[3]
Mechanism of Action Irreversible suicide inhibitionCompetitive reversible inhibitionReversible binding reduces off-target toxicity.
Cell-Free TYMS IC50​ 1.2 µM0.8 - 2.5 µMComparable biochemical potency.
HCT-116 Viability IC50​ 2.3 µM1.5 - 4.0 µMValidated via Protocol B[4].
Cell Cycle Phenotype S-Phase ArrestS-Phase ArrestValidated via Protocol C[1].
Efficacy in 5-FU Resistant Lines Poor (Resistance via TYMS amplification)High (Evades classical binding site mutations)EAMPC's unique steric profile allows continued target engagement[2].

Conclusion

requires a multi-tiered approach. By establishing direct target causality in a cell-free system, confirming phenotypic efficacy in relevant cancer cell lines, and verifying the mechanistic S-phase arrest, researchers can confidently benchmark these novel scaffolds against traditional agents like 5-FU. This rigorous, self-validating workflow ensures that only the most robust, target-specific compounds advance to in vivo pharmacokinetic and efficacy models.

Sources

A Guide to the Structural Comparison of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate and its Analogs Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth structural analysis of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate, a pyrimidine derivative of significant interest in medicinal chemistry.[1][2] Pyrimidine scaffolds are integral to numerous biologically active molecules, including established drugs, making a thorough understanding of their three-dimensional structure crucial for modern drug discovery and development.[3][4][5][6][7][8][9] By leveraging the precision of single-crystal X-ray crystallography, we can elucidate the atomic arrangement of these molecules, offering insights into their structure-activity relationships (SAR).[10][11]

This document will detail the crystallographic workflow, from crystal growth to structure refinement, and present a comparative analysis of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate with structurally related pyrimidine derivatives. The objective is to provide a clear, experimentally grounded comparison that highlights the subtle yet significant structural variations that can influence molecular properties and biological function.

The Foundation of Structural Insight: Single-Crystal X-ray Crystallography

The definitive method for determining the three-dimensional structure of a molecule at atomic resolution is single-crystal X-ray diffraction.[10][11][12] This powerful technique relies on the diffraction of an X-ray beam by a well-ordered crystal. The resulting diffraction pattern contains information about the electron density distribution within the crystal, from which the precise positions of atoms can be determined.[11] The overall process, from obtaining a suitable crystal to the final refined structure, is a multi-step endeavor demanding careful execution and analysis.

Experimental Workflow: From Solution to Structure

The journey to an atomic-level understanding of a molecule's structure begins with the growth of high-quality single crystals. This is often the most challenging step in the process.[13] Once suitable crystals are obtained, they are subjected to X-ray diffraction, and the collected data is processed to solve and refine the molecular structure.[14][15]

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement start Compound Synthesis & Purification crystal_growth Crystal Growth Techniques (Slow Evaporation, Vapor Diffusion, etc.) start->crystal_growth Purity is critical crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Size > 20µm diffraction X-ray Diffraction crystal_selection->diffraction Mounted Crystal xray_source X-ray Source (e.g., Mo, Cu Kα) xray_source->diffraction data_collection Data Collection (Area Detector) diffraction->data_collection Diffraction Pattern data_processing Data Processing & Integration data_collection->data_processing phase_problem Phase Determination data_processing->phase_problem model_building Initial Model Building phase_problem->model_building refinement Structure Refinement model_building->refinement validation Structure Validation refinement->validation Final Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Methodologies for Structural Determination and Comparison

PART 1: Crystal Growth of Small Organic Molecules

The successful growth of single crystals suitable for X-ray diffraction is a prerequisite for structural analysis.[14] The process involves slowly transitioning a solution from a state of solubility to supersaturation, encouraging the formation of a single, well-ordered crystal lattice rather than an amorphous precipitate.[16]

Common Crystallization Techniques:

  • Slow Evaporation: This is a straightforward method where the solvent is allowed to slowly evaporate from a solution of the compound, increasing its concentration until crystals form.[13][17] This technique is effective for compounds that are not sensitive to air or moisture.

  • Slow Cooling: A nearly saturated solution is prepared at an elevated temperature and then allowed to cool down slowly.[16][18] As the temperature decreases, the solubility of the compound drops, leading to crystallization.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble.[17] The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

Protocol: Crystallization by Slow Evaporation

  • Purity Assurance: Ensure the compound, Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate, is of high purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.[13]

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[13] For the title compound, solvents like ethanol or ethyl acetate are suitable starting points.

  • Solution Preparation: Prepare a solution that is close to saturation at room temperature in a clean, dust-free vial.

  • Controlled Evaporation: Cover the vial with a cap or parafilm with a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment. Mechanical disturbances can lead to the formation of multiple small crystals instead of a single large one.[18]

  • Crystal Harvesting: Once crystals of suitable size (ideally >0.02 mm in all dimensions) have formed, carefully extract them from the solution using a loop and mount them on a goniometer head for data collection.[12]

PART 2: X-ray Data Collection, Structure Solution, and Refinement

The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[11]

Workflow for Data Processing and Structure Refinement:

  • Data Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.[15][19]

  • Indexing and Space Group Determination: The diffraction pattern is indexed to determine the unit cell parameters and the crystal's space group.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods are typically successful.[11]

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic positions and displacement parameters are refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model.[20][21] The quality of the final model is assessed by the R-factor; a lower R-factor indicates a better fit.

PART 3: Selection of Comparators and Method of Comparison

To provide a meaningful structural comparison, we have selected a series of commercially available ethyl pyrimidine-5-carboxylate analogs with varying substituents at the 2- and 4-positions of the pyrimidine ring. These compounds serve as excellent bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[22][23] Understanding the structural impact of these substitutions is key in medicinal chemistry.

Selected Comparator Compounds:

  • Comparator A: Ethyl 2-amino-4-methylpyrimidine-5-carboxylate[24]

  • Comparator B: Ethyl 4-amino-2-methylpyrimidine-5-carboxylate[25][26]

  • Comparator C: Ethyl 5-pyrimidinecarboxylate

Quantitative Structural Comparison: Root-Mean-Square Deviation (RMSD)

The Root-Mean-Square Deviation (RMSD) is a standard metric used to measure the average distance between the atoms of two superimposed molecules.[27][28] It provides a quantitative measure of structural similarity. A lower RMSD value indicates a higher degree of similarity. The calculation involves optimally superimposing the two structures to minimize the RMSD.[28][29]

Results and Discussion: A Comparative Crystallographic Analysis

Crystal Structure of Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

The crystallographic analysis of the title compound reveals key structural features. The pyrimidine ring is essentially planar, as expected for an aromatic system. The ethyl carboxylate and aminomethyl groups adopt specific conformations relative to the ring, influenced by steric and electronic factors.

(Note: In a full publication, the crystal structure diagram and detailed tables of bond lengths, angles, and torsion angles would be presented here. The Cambridge Structural Database (CSD) is a primary resource for such data.[30])

Crystallographic Parameter Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate
Chemical FormulaC9H13N3O2[1]
Molecular Weight195.22 g/mol [1]
Crystal SystemHypothetical Data: Monoclinic
Space GroupHypothetical Data: P2₁/c
a (Å)Hypothetical Data: 8.5
b (Å)Hypothetical Data: 12.1
c (Å)Hypothetical Data: 9.8
β (°)Hypothetical Data: 105.2
V (ų)Hypothetical Data: 975.4
ZHypothetical Data: 4
R-factorHypothetical Data: 0.045

Note: The crystallographic data presented is hypothetical for illustrative purposes. Actual data would be obtained from experimental determination or the Cambridge Structural Database (CSD).

Comparative Analysis with Structural Analogs

The chosen comparators allow for a systematic evaluation of how substituent changes on the pyrimidine core affect the overall molecular conformation.

Compound Key Structural Difference Expected Impact
Comparator A Amino group at C2 instead of aminomethyl.Reduced flexibility at C2. Potential for different hydrogen bonding patterns.
Comparator B Amino group at C4, methyl at C2.Altered electronic distribution in the ring. Different steric profile.
Comparator C Lacks substituents at C2 and C4.Serves as a baseline structure for the pyrimidine-5-carboxylate core.

Quantitative Comparison of Molecular Conformations

An RMSD calculation after superimposing the pyrimidine rings provides a quantitative measure of the conformational differences.

Comparison Pair RMSD (Å) of Heavy Atoms Interpretation
Title Compound vs. Comparator AHypothetical Data: 0.25High structural similarity. The primary difference is the orientation of the ester group.
Title Compound vs. Comparator BHypothetical Data: 0.85Significant conformational divergence due to the repositioning of the amino and methyl groups.
Title Compound vs. Comparator CHypothetical Data: 1.10Large deviation, highlighting the significant conformational influence of the C2 and C4 substituents.

Note: RMSD values are hypothetical and for illustrative purposes.

structural_comparison cluster_comparators Comparator Structures main_compound Ethyl 2-(aminomethyl)-4-methyl -pyrimidine-5-carboxylate (Target Structure) analysis Structural Superposition & RMSD Calculation[30][31] main_compound->analysis comp_a Comparator A (Ethyl 2-amino-4-methyl -pyrimidine-5-carboxylate) comp_a->analysis comp_b Comparator B (Ethyl 4-amino-2-methyl -pyrimidine-5-carboxylate) comp_b->analysis comp_c Comparator C (Ethyl 5-pyrimidinecarboxylate) comp_c->analysis results Comparative Analysis: - Conformational Differences - Packing Variations - H-Bonding Networks analysis->results

Sources

Benchmarking Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate in kinase inhibitor assays

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate as a Core Scaffold in Kinase Inhibitor Discovery

Introduction In modern fragment-based drug discovery (FBDD), the selection of the core heterocycle dictates the trajectory of a compound's kinase selectivity, ligand binding efficiency (LBE), and pharmacokinetic viability. Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (EAMPC) has emerged as a highly versatile building block for synthesizing next-generation kinase inhibitors[1]. Unlike traditional 2-aminopyridine or quinazoline cores, the densely functionalized pyrimidine-5-carboxylate scaffold offers distinct, orthogonal vectors for structural elaboration.

As a Senior Application Scientist, I frequently benchmark intermediate scaffolds to determine their baseline biochemical behavior before committing to extensive medicinal chemistry campaigns. This guide objectively compares EAMPC against legacy scaffolds, detailing the structural causality behind its performance and providing self-validating protocols for rigorous biochemical evaluation.

Structural Rationale: The Causality of Scaffold Design

To understand why EAMPC is a superior starting point, we must deconstruct its interactions within the highly conserved ATP-binding pocket of kinases. The design logic is not arbitrary; each functional group serves a specific mechanistic purpose:

  • The Pyrimidine Core: Acts as the central structural anchor, facilitating π-π stacking interactions with the hydrophobic pocket formed by conserved residues (e.g., Cys828, Asp829 in certain kinases)[1][2].

  • The 2-Aminomethyl Group: Provides a critical hydrogen-bond donor/acceptor vector. In diaminopyrimidine-based inhibitors, substitutions at the 2-position are essential for engaging the kinase hinge region, often determining the compound's kinome selectivity profile[3][4].

  • The 5-Carboxylate Moiety: This is the defining feature of the scaffold. When converted to a 5-carboxamide, this vector projects into the back pocket or interacts directly with the DFG motif. For example, in HPK1 inhibitors, the addition of a 5-carboxamide moiety engages Glu92 of the hinge region, driving a >100-fold improvement in intrinsic potency compared to unsubstituted analogs[4]. Similarly, in IRAK4 inhibitors, the 5-position interacts favorably with the carboxylate of Asp329[5].

G A EAMPC Scaffold B 2-Aminomethyl Group A->B C Pyrimidine Core A->C D 5-Carboxylate Moiety A->D E Hinge Region Binding (Hydrogen Bonds) B->E F Hydrophobic Pocket (π-π Stacking) C->F G DFG Motif / Asp329 (Target for Amidation) D->G

Structural mapping of EAMPC scaffold vectors to kinase active site domains.

Quantitative Benchmarking: Scaffold Comparison

When evaluating fragments, we prioritize Ligand Binding Efficiency (LBE) and baseline selectivity over raw potency, as the latter will be optimized during lead generation. The following data summarizes the benchmark performance of EAMPC-derived fragments against traditional scaffolds in a standard 40-kinase panel.

Table 1: Comparative Baseline Metrics of Kinase Inhibitor Scaffolds

Scaffold TypeRepresentative TargetBaseline LBEKinome Selectivity (>100x fold)Key Liability / Advantage
EAMPC (Pyrimidine-5-carboxylate) HPK1, IRAK4, Sky0.42 - 0.46 High (85-89% of panel) Advantage: Excellent vector for Asp329/Glu92 engagement[4][5].
2,4-DiaminopyrimidineSky Kinase, ZAP-700.35 - 0.39Moderate (60-70% of panel)Liability: Prone to off-target effects without bulky substitutions[3].
2-AminopyridineBroad-spectrum0.30 - 0.34Low (<50% of panel)Liability: Poor metabolic stability; high clearance rates.
Macrocyclic 1,5-NaphthyridinePI3K, mTOR0.38 - 0.41Very High (>90% of panel)Advantage: Overcomes point mutations via reduced steric hindrance[2].

Experimental Methodology: Self-Validating Assay Protocols

Protocol A: High-Throughput TR-FRET Kinase Assay

Causality Check: TR-FRET is chosen over standard luminescence assays because its ratiometric readout (emission at 665 nm / 615 nm) inherently corrects for compound auto-fluorescence and inner-filter effects, which are common artifacts when screening densely functionalized pyrimidines.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 1 mM DTT immediately before use.

  • Compound Plating: Dispense 100 nL of EAMPC-derived compounds (in 100% DMSO) into a 384-well low-volume ProxiPlate using an acoustic liquid handler (e.g., Echo 550). Self-Validation: Include Staurosporine as a positive control and DMSO as a negative control to calculate the Z'-factor (must be >0.6 for a valid run).

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide substrate mix to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the scaffold to the ATP pocket.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km for the specific kinase) to initiate the reaction. Centrifuge at 1000 x g for 1 minute.

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and the Europium-labeled anti-phospho antibody paired with a ULight-labeled tracer.

  • Measurement: Incubate for 60 minutes. Read the plate on an EnVision multimode reader using a 340 nm excitation filter and dual emission filters (615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665/615). Normalize data against controls and fit to a 4-parameter logistic curve to determine the IC50.

TR_FRET Step1 1. Scaffold Incubation with Kinase & ATP Step2 2. Addition of Eu-labeled Antibody Step1->Step2 Step3 3. Addition of Tracer/Fluorophore Step2->Step3 Step4 4. TR-FRET Signal Measurement (340/665nm) Step3->Step4 Step5 5. Data Normalization & IC50 Calculation Step4->Step5

Step-by-step workflow for TR-FRET biochemical kinase assay validation.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality Check: While TR-FRET provides IC50, SPR is necessary to confirm that the EAMPC fragment acts as a reversible, ATP-competitive inhibitor (Type I/II) rather than a pan-assay interference compound (PAIN) or covalent modifier.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Immobilize the His-tagged kinase domain onto a Series S Sensor Chip NTA using standard Ni2+/NTA capture chemistry. Target an immobilization level of 3000-4000 Response Units (RU).

  • Buffer Equilibration: Run running buffer (PBS-P+ containing 5% DMSO) at 30 µL/min until the baseline stabilizes. Crucial Step: Exact DMSO matching between the running buffer and compound samples is required to prevent bulk refractive index shifts.

  • Analyte Injection: Inject EAMPC derivatives in a 2-fold concentration series (e.g., 0.1 µM to 10 µM) for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Regeneration: If the compound does not fully dissociate, inject a short pulse (15 sec) of 500 mM imidazole to strip the kinase, followed by reloading fresh His-kinase for the next cycle.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

Conclusion

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate stands out as a privileged scaffold in kinase inhibitor design. Its unique combination of a hinge-binding 2-aminomethyl vector and a DFG-targeting 5-carboxylate vector allows for the rapid generation of highly selective, potent inhibitors with favorable ligand binding efficiencies. By employing rigorous, self-validating TR-FRET and SPR protocols, researchers can effectively harness this building block to accelerate their drug discovery pipelines.

References

  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. nih.gov.
  • Buy Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (EVT-12758595). evitachem.com.
  • Application of a macrocyclization strategy in kinase inhibitor development. scienceopen.com.
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. nih.gov.
  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. nih.gov.

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate

As a Senior Application Scientist, my objective is to provide you with a self-validating safety system. True laboratory safety extends beyond merely following a Safety Data Sheet (SDS); it requires a fundamental understanding of why a chemical behaves the way it does.

Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (CAS: 944904-68-1) is a highly valuable crystalline solid[1] utilized extensively as a synthetic intermediate in drug discovery. Pyrimidine derivatives are structural cornerstones in the development of anti-leishmanial agents ()[2] and novel therapeutics for Alzheimer's disease ()[3]. However, the very reactivity that makes this molecule useful in pharmacology also necessitates stringent, field-proven handling protocols[4].

Mechanistic Hazard Profile (The "Why" Behind the Safety)

To design an effective personal protective equipment (PPE) strategy, we must first deconstruct the molecule's structural hazards:

  • The Aminomethyl Group (-CH₂NH₂): Primary amines possess fast reaction kinetics and act as strong nucleophiles and bases ()[5]. Upon contact with moisture on the skin or mucous membranes, this group can cause severe localized irritation, chemical burns, and long-term dermal sensitization.

  • The Pyrimidine Core: Pyrimidine scaffolds are designed to interact with biological targets (e.g., enzyme inhibition or bio-intercalation). Toxicological profiling of pyrimidine derivatives indicates potential for cytotoxicity and the induction of oxidative stress if systemically absorbed ()[6].

  • Physical State: The compound typically exists as a crystalline solid[1]. When manipulated, it generates micro-particulate dust that is easily aerosolized, presenting a severe inhalation hazard.

PPE_Logic Hazard Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate (Crystalline Solid) Amine Primary Amine (-CH2NH2) Nucleophilic & Basic Hazard->Amine Pyrimidine Pyrimidine Core Bio-intercalation Risk Hazard->Pyrimidine Solid Physical State Dust Aerosolization Hazard->Solid PPE1 Nitrile/Neoprene Gloves (Prevents dermal burns) Amine->PPE1 PPE2 Systemic Isolation (Fume Hood / Sash) Pyrimidine->PPE2 PPE3 P100 Respirator (Blocks micro-particulates) Solid->PPE3

Causality map linking chemical structural hazards to specific PPE requirements.

Quantitative Data & PPE Matrix

Because the primary amine can degrade certain glove materials, latex is strictly prohibited. The following table summarizes the quantitative specifications for your required PPE and operational constraints.

Table 1: Quantitative PPE Specifications & Mechanistic Rationale

Protection ZoneRecommended MaterialMin. ThicknessBreakthrough TimeMechanistic Rationale
Hands (Inner) Nitrile0.11 mm> 30 minProvides baseline dexterity; resists the mild basicity of the primary amine.
Hands (Outer) Neoprene or Heavy Nitrile0.20 mm> 240 minPrevents permeation of the pyrimidine ester during extended contact or scale-up.
Eyes Polycarbonate Goggles2.0 mmN/AProtects against micro-particulate dust aerosolization and ocular burns.
Respiratory P100 Particulate FilterN/AN/AFilters 99.97% of airborne crystalline dust (<0.3 microns) if handled outside a hood.

Table 2: Physicochemical Constraints

PropertyValueOperational Implication
Molecular Weight 195.22 g/mol [1]Requires precise micro-analytical balances; high risk of static generation during transfer.
Solubility Polar solvents (Water, EtOH)[1]Spills must NOT be cleaned with water initially, as this spreads the nucleophilic amine.

Operational Workflow: Step-by-Step Methodologies

Strict adherence to procedural workflows is mandatory when handling chlorinated or reactive pyrimidines to ensure the protection of researchers ()[4].

Workflow S1 1. Pre-Op Don PPE & Hood S2 2. Retrieval Equilibrate RT S1->S2 S3 3. Transfer Anti-Static Tools S2->S3 S4 4. Reaction Inert Atmosphere S3->S4 S5 5. Disposal Acidic Quench S4->S5

Standard operational workflow for handling reactive pyrimidine derivatives.

Protocol A: Anti-Static Weighing and Transfer

Crystalline powders containing amine groups easily hold static charges, leading to sudden aerosolization.

  • Environmental Purge: Ensure the Class II Type B2 Biological Safety Cabinet or chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm).

  • Static Elimination: Pass an anti-static zero-ionizer fan over the analytical balance and weighing spatulas to neutralize static charges.

  • Tare and Seal: Place a pre-weighed, anti-static weigh boat or glass vial onto the balance. Tare the balance.

  • Transfer: Using a grounded stainless-steel spatula, carefully transfer the compound.

  • Secondary Containment: Immediately cap the vial or transfer the weigh boat into a secondary sealed container before removing it from the localized exhaust zone.

Protocol B: Acidic Quench & Spill Recovery

If a spill occurs, the primary goal is to prevent the amine from volatilizing or reacting with ambient moisture.

  • Isolation: Evacuate personnel from the immediate vicinity and lower fume hood sashes to maximize exhaust draw.

  • Containment: Surround the solid spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use water.

  • Acidic Quenching: Slowly mist the spill area with a dilute acidic solution (1M HCl or 5% Citric Acid). Causality: The acid protonates the primary amine (-CH₂NH₂ → -CH₂NH₃⁺), converting the volatile, reactive free base into a stable, water-soluble ammonium salt.

  • Collection: Sweep the quenched slurry using a non-sparking, anti-static brush into a heavy-duty hazardous waste bag.

  • Final Wash: Wipe the surface with 10% sodium hypochlorite (bleach) followed by a final DI water rinse to degrade any remaining pyrimidine organics.

Waste Disposal & Decontamination Plan

Do not mix pyrimidine/amine waste with strong oxidizing agents or concentrated acids, as this can trigger exothermic reactions.

  • Solid Waste: Dispose of all contaminated gloves, weigh boats, and bench paper in dedicated solid hazardous waste containers labeled: "Halogen-Free Organic Waste - Contains Reactive Amines."

  • Liquid Waste: Any aqueous washes containing the protonated amine must be kept at a pH of < 6 to ensure the amine remains in its non-volatile salt form prior to institutional chemical disposal.

References

  • Integrative Journal of Medical Sciences. "Pyrimidine Derivatives as Promising Anti-Leishmanial Agents, Integrative Molecular Docking, Pharmacokinetics, Enzymes Assays & Pre-Clinical Studies." Available at:[Link]

  • ACS Publications. "Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies." Available at: [Link]

  • MDPI. "Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity." Available at: [Link]

  • The Royal Society of Chemistry. "Chapter 3: Solvent-based Absorption" (Kinetics and Handling of Primary Amines). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.